molecular formula C9H17N3O3 B2902561 Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate CAS No. 1779700-36-5

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Katalognummer: B2902561
CAS-Nummer: 1779700-36-5
Molekulargewicht: 215.253
InChI-Schlüssel: ISRUHMVRFLYAMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17N3O3 and its molecular weight is 215.253. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)12-5-4-6(12)7(13)11-10/h6H,4-5,10H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUHMVRFLYAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779700-36-5
Record name tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Stability, and Synthetic Applications of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and peptidomimetic design, conformationally restricted aliphatic heterocycles are highly sought after to improve pharmacokinetic profiles. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) is a premium bifunctional building block. It combines a highly strained, rigid azetidine core with an acid-labile Boc-protected amine and a highly nucleophilic hydrazide moiety.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, stability parameters, and synthetic utility of this compound. By understanding the mechanistic causality behind its reactivity, researchers can effectively deploy this molecule to synthesize complex bioisosteres, such as 1,3,4-oxadiazoles, without compromising the integrity of the strained ring or the protecting groups.

Physicochemical Properties & Structural Causality

The unique reactivity of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is dictated by its three distinct structural domains: the four-membered azetidine ring, the tert-butoxycarbonyl (Boc) protecting group, and the terminal hydrazide.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylateStandard IUPAC nomenclature.
CAS Number 1779700-36-5[1]Unique chemical identifier for procurement and safety tracking.
Molecular Formula C9H17N3O3Determines mass spectrometric targets.
Molecular Weight 215.25 g/mol [1]Used for stoichiometric calculations in coupling reactions.
Ring Strain Energy ~26 kcal/molIncreases the s -character of exocyclic bonds, altering the basicity of the ring nitrogen compared to piperidines.
Hydrazide Nucleophilicity High ( α -effect)The adjacent nitrogen lone pairs repel each other, raising the HOMO energy and making the terminal amine highly reactive toward electrophiles.
Structural Causality
  • The Azetidine Core: The four-membered ring forces the internal bond angles to approximately 90°, deviating significantly from the ideal tetrahedral angle (109.5°). This induces substantial angle strain. To compensate, the exocyclic bonds (including the C2-carbonyl bond) adopt higher s -character, which subtly reduces the basicity of the azetidine nitrogen but rigidifies the spatial orientation of the hydrazide group[2].

  • The Boc Group: The bulky tert-butyl moiety provides intense steric shielding around the N1 position, preventing unwanted polymerization or acylation during downstream hydrazide functionalization.

Chemical Stability and Degradation Pathways

To maintain the integrity of the molecule during storage and synthesis, it is critical to understand its degradation pathways. The compound is a delicate balance of orthogonal reactivities.

Degradation Mechanisms
  • Acid-Mediated Boc Cleavage: The Boc group is highly sensitive to strong acids. Exposure to Trifluoroacetic acid (TFA) or HCl protonates the carbamate carbonyl. This triggers the expulsion of a stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and carbamic acid, which subsequently decarboxylates to yield the free azetidine-2-hydrazide.

  • Oxidative Susceptibility: The hydrazide group (-NHNH2) is prone to oxidation. Exposure to strong oxidants (e.g., atmospheric oxygen over prolonged periods, or reagents like NBS) can oxidize the hydrazide to an acyl diimide, which may further decompose or dimerize.

  • Ring Opening: While stable under neutral and mild conditions, the strained azetidine ring is susceptible to nucleophilic ring-opening if exposed to strong, unhindered nucleophiles at elevated temperatures.

degradation A Tert-butyl 2-(hydrazinecarbonyl) azetidine-1-carboxylate B Boc Deprotection (Free Azetidine) A->B Strong Acid (TFA / HCl) C Oxidation (Acyl Diimide) A->C Oxidants (e.g., O2, NBS) D Ring Opening (Acyclic Amines) A->D Strong Nucleophiles + Heat

Fig 1: Primary chemical degradation pathways of Boc-azetidine-2-hydrazide.

Storage Protocol: To mitigate these degradation pathways, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C for short-term use, or -20 °C for long-term preservation.

Synthetic Applications: 1,3,4-Oxadiazole Bioisosteres

In medicinal chemistry, amides and esters are often metabolically unstable, rapidly cleaved by in vivo amidases and esterases. The 1,3,4-oxadiazole ring is a premier bioisostere that mimics the hydrogen-bonding capabilities and planar geometry of an amide while offering profound resistance to enzymatic hydrolysis[3].

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is the perfect precursor for synthesizing azetidine-linked 1,3,4-oxadiazoles.

The Causality of Reagent Selection

Historically, cyclodehydration of diacylhydrazines to 1,3,4-oxadiazoles utilized harsh acidic reagents like POCl3 or SOCl2[4]. However, applying POCl3 to this specific substrate would catastrophically cleave the acid-labile Boc protecting group.

The Solution: The Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate). The Burgess reagent facilitates the cyclodehydration of the intermediate diacylhydrazine under mild, neutral-to-slightly-basic conditions, perfectly preserving the Boc group for later, selective deprotection[5].

workflow N1 1. Starting Material Boc-Azetidine-2-Hydrazide N2 2. Acylation (R-COOH, HATU, DIPEA) N1->N2 N3 3. Intermediate Diacylhydrazine N2->N3 Amide Coupling N4 4. Cyclodehydration (Burgess Reagent, 100°C) N3->N4 N5 5. Final Product 1,3,4-Oxadiazole Derivative N4->N5 -H2O

Fig 2: Synthetic workflow for 1,3,4-oxadiazole derivatives via Burgess reagent.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure causality and reaction success can be proven before proceeding.

Protocol A: Synthesis of Boc-Azetidine-1,3,4-Oxadiazole via Burgess Reagent

Objective: Couple the hydrazide with an arbitrary carboxylic acid (R-COOH) and cyclize to the oxadiazole without losing the Boc group.

Step 1: Amide Coupling (Diacylhydrazine Formation)

  • Dissolve R-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under Argon.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes to generate the active ester.

  • Add Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (1.0 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Perform LCMS. The reaction is successful when the starting material mass ( m/z 216 [M+H]+) disappears, replaced by the diacylhydrazine mass ( m/z [R-COOH + 215 - 18]+).

  • Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Cyclodehydration

  • Dissolve the crude diacylhydrazine in anhydrous 1,4-Dioxane (0.1 M).

  • Add Burgess Reagent (1.5 to 2.0 equiv).

  • Heat the mixture to 90–100 °C for 12–16 hours[5]. Causality Note: Heating is required to overcome the activation energy barrier of the cyclization step.

  • Self-Validation Checkpoint: Perform LCMS. Successful cyclization is strictly indicated by a mass shift of -18 Da (loss of H2O) from the intermediate diacylhydrazine. The presence of the Boc group can be confirmed by a characteristic fragment loss of -100 Da (isobutylene + CO2) in the MS/MS spectrum.

  • Cool to room temperature, concentrate, and purify via silica gel chromatography.

Protocol B: Selective Boc Deprotection of the Oxadiazole

Objective: Remove the Boc group to yield the free azetidine amine for subsequent functionalization (e.g., reductive amination or sulfonylation).

  • Dissolve the Boc-protected azetidine-oxadiazole in Dichloromethane (DCM) (0.2 M) and cool to 0 °C.

  • Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) TFA:DCM ratio.

  • Remove the ice bath and stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. A successful deprotection will yield a bright purple/pink spot upon heating, confirming the presence of a free secondary amine.

  • Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x), yielding the TFA-salt of the target compound.

References

  • Somani, R. R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PMC. Retrieved from:[Link]

  • ACS Omega. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications. Retrieved from: [Link]

  • The Journal of Organic Chemistry. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. Retrieved from:[Link]

Sources

Structural analysis of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

[label="

Caption: Experimental workflow for NMR-based structure elucidation of N-Boc azetidines.

1D and 2D NMR Spectral Interpretation

The structural assignment relies on the logical integration of 1D and 2D data. The COSY spectrum will reveal the continuous 1 H- 1 H spin system from the C2 methine proton through the C3 and C4 methylene protons[1]. Because C4 is directly adjacent to the electronegative N1 atom, its protons will resonate further downfield than those of C3[1].

The HMBC spectrum acts as the definitive structural bridge. The C2 proton will show a strong 3JCH​ correlation to both the Boc carbonyl carbon (~155 ppm) and the hydrazide carbonyl (~170 ppm), confirming the regiochemistry of the substitutions[2].

Logic H1 1H Multiplicities (Diastereotopic H) COSY COSY Network (H2-H3-H4) H1->COSY Geminal/Vicinal HSQC HSQC (C-H Direct) H1->HSQC Carbon Assignment Final Azetidine Core Validation COSY->Final Ring Spin System HSQC->Final CH/CH2 Distinction HMBC HMBC (Long-Range) HMBC->Final Boc & Hydrazide Links

Caption: Logical correlation network of 2D NMR techniques used to map the azetidine core.

Quantitative Data Summary

The table below summarizes the expected quantitative NMR data for the major rotamer at 25 °C, synthesized from established azetidine and N-Boc chemical shift parameters[1][2][3].

Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Key 2D Correlations (HMBC/COSY)
Boc -CH 3​ ~1.38 (major), 1.42 (minor)9H, s (split by rotamers)~28.3HMBC to Boc quaternary C (~80.5 ppm)
C2-H ~4.50 - 4.801H, dd ( Jcis​ , Jtrans​ )~60.0 - 62.0COSY to C3-H 2​ ; HMBC to C=O (hydrazide)
C3-H 2​ ~2.20 - 2.602H, m (diastereotopic)~20.0 - 25.0COSY to C2-H, C4-H 2​
C4-H 2​ ~3.80 - 4.102H, m (diastereotopic)~47.0 - 50.0COSY to C3-H 2​ ; HMBC to C=O (Boc)
NH (Hydrazide) ~8.50 - 9.001H, br s (exchanges D 2​ O)N/AHMBC to C=O (hydrazide)
NH 2​ (Hydrazide) ~4.00 - 4.502H, br s (exchanges D 2​ O)N/AN/A
C=O (Boc) N/AN/A~155.0 - 157.0HMBC from C2-H, C4-H 2​
C=O (Hydrazide) N/AN/A~170.0 - 172.0HMBC from C2-H, NH

Conclusion

The structural analysis of tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate requires a robust understanding of both its static connectivity and its dynamic conformational behavior. By employing a self-validating workflow that combines D 2​ O exchange, 2D correlation mapping (COSY, HSQC, HMBC), and VT-NMR, researchers can confidently resolve the ambiguities introduced by diastereotopic ring protons and N-Boc rotamers. This methodology ensures the highest level of scientific integrity, preventing the mischaracterization of conformational isomers as chemical impurities during drug development campaigns.

References

  • BenchChem. "Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.
  • Sigma-Aldrich. "Tert-Butyl azetidine-1-carboxylate (CAS 1779700-36-5).
  • National Institutes of Health (PMC). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.
  • ResearchGate. "Rotamers or Diastereomers? An Overlooked NMR Solution.
  • Beilstein Journal of Organic Chemistry. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • Journal of Organic Chemistry (ACS). "α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of small, strained aliphatic rings has revolutionized lead optimization. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) is a highly specialized, Boc-protected aza-heterocyclic building block[1]. By combining the conformational rigidity of the azetidine core with the orthogonal reactivity of a hydrazinecarbonyl moiety, this compound serves as a critical precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

This whitepaper provides an authoritative breakdown of the compound’s exact mass data, mass spectrometry (MS) characterization protocols, and its mechanistic utility in medicinal chemistry.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical data is the foundation of analytical validation. The presence of the tert-butyloxycarbonyl (Boc) protecting group ensures stability during upstream synthetic handling, while the terminal hydrazine provides a nucleophilic center for downstream cyclization.

Quantitative Data Summary

The following table consolidates the verified chemical properties of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate[1][2][3]:

PropertyValue
Chemical Name Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate
CAS Number 1779700-36-5
Molecular Formula C₉H₁₇N₃O₃
Molecular Weight 215.25 g/mol
Monoisotopic Exact Mass 215.12699 Da
Protonated Mass [M+H]⁺ 216.13427 Da
SMILES CC(OC(N1C(C(NN)=O)CC1)=O)(C)C

Causality in Mass Calculation: The exact monoisotopic mass (215.12699 Da) is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). In high-resolution mass spectrometry (HRMS), differentiating this specific mass defect from isobaric impurities is critical for confirming the elemental composition of the synthesized batch.

High-Resolution Mass Spectrometry (HRMS) Characterization Workflow

To verify the structural integrity and exact mass of the compound, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed.

Self-Validating Analytical Protocol

To ensure the trustworthiness of the MS data, this protocol utilizes a System Suitability Test (SST) . Before analyzing the azetidine derivative, a known calibration standard is injected to verify that the mass accuracy of the Orbitrap/TOF analyzer is within ≤ 2 ppm. A subsequent blank injection confirms the absence of carryover, ensuring the target signal is definitively derived from the sample.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid is mechanistically required to drive the equilibrium toward the protonated state of the basic terminal hydrazine nitrogen (pKa ~7–8), thereby maximizing ionization efficiency in the positive electrospray ionization (ESI+) source.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% organic mobile phase over 5 minutes.

    • Causality: The highly polar hydrazine moiety elutes early under purely aqueous conditions; however, the lipophilic Boc group ensures sufficient retention and sharp peak shape on the reversed-phase C18 stationary phase.

  • Mass Acquisition: Operate the mass spectrometer in ESI+ mode with a resolution setting of ≥60,000 at m/z 200. Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ ion at m/z 216.13427.

HRMS_Workflow A Sample Prep (0.1 mg/mL in MeOH) B LC Separation (C18, 0.1% FA) A->B C ESI+ Ionization [M+H]+ Generation B->C D Orbitrap Mass Analyzer (Resolution >60,000) C->D E Data Analysis (Exact Mass: 215.12699) D->E

Step-by-step LC-HRMS workflow for exact mass validation of the azetidine derivative.

Synthetic Utility & Causality in Drug Discovery

Azetidines have emerged from relative obscurity to become privileged scaffolds in modern medicinal chemistry[4][5].

Why Choose Azetidines?

Drug development professionals frequently replace traditional planar aromatic rings or flexible acyclic amines with azetidines. This bioisosteric replacement is driven by several mechanistic advantages:

  • Increased Fsp³ Character: The strained four-membered ring increases the fraction of sp³-hybridized carbons, which correlates strongly with improved aqueous solubility and clinical success[6].

  • Conformational Restriction: The rigid geometry of the azetidine ring locks the attached pharmacophores into precise 3D vectors. This reduces the entropic penalty upon binding to the target protein's active site, thereby enhancing binding affinity[5].

  • Metabolic Stability: The compact nature of the ring and lack of easily abstractable α-protons (compared to larger pyrrolidines or piperidines) often shields the molecule from rapid Cytochrome P450-mediated oxidative metabolism[4].

The Role of the Hydrazinecarbonyl Moiety

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is specifically designed for modular synthesis. The Boc group provides orthogonal protection, allowing chemists to selectively react the hydrazine tail. The terminal primary amine of the hydrazine undergoes facile condensation with aldehydes, ketones, or acyl chlorides, acting as a direct precursor for the synthesis of biologically active heterocycles.

Synthetic_Pathway A 1-Boc-azetidine-2-carboxylic acid (Starting Material) B Coupling Activation (EDC/HOBt or CDI) A->B C Hydrazine Addition (Nucleophilic Attack) B->C D Tert-butyl 2-(hydrazinecarbonyl) azetidine-1-carboxylate C->D E Heterocycle Formation (Oxadiazole/Triazole APIs) D->E

Synthetic pathway from Boc-azetidine acid to downstream heterocyclic APIs.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PubMed Central (PMC) URL:[Link]

Sources

Structural Elucidation and Crystallographic Profiling of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the azetidine ring has emerged as a privileged scaffold, frequently utilized to improve metabolic stability, lower lipophilicity, and modulate the pKa of pharmaceutical intermediates. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) is a highly specialized, chiral building block featuring a strained four-membered nitrogen heterocycle, a bulky tert-butoxycarbonyl (Boc) protecting group, and a reactive hydrazinecarbonyl moiety.

Because the spatial orientation of these functional groups dictates the molecule's reactivity and its interactions within biological targets, determining its exact 3D structure via Single-Crystal X-ray Diffraction (SCXRD) is a critical milestone in hit-to-lead optimization. This whitepaper outlines the theoretical conformational landscape of this compound and provides a self-validating, causality-driven protocol for its crystallographic resolution.

3D Conformational Landscape & Structural Logic

Before initiating crystallographic experiments, it is necessary to establish a predictive model of the molecule's behavior in the solid state. The 3D architecture of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is governed by three competing structural forces:

  • Azetidine Ring Strain: Unlike planar aromatic rings, the azetidine ring adopts a "puckered" (butterfly) conformation to relieve torsional strain between adjacent hydrogen atoms. This puckering forces the C2 substituent (the hydrazinecarbonyl group) into a distinct pseudo-equatorial or pseudo-axial trajectory.

  • Steric Shielding by the Boc Group: The bulky tert-butyl group exhibits significant steric bulk. To minimize steric clashes, the Boc carbamate typically adopts a planar conformation with the tert-butyl group oriented trans to the azetidine ring.

  • Hydrogen Bonding Networks: The hydrazinecarbonyl group (–C(=O)NHNH₂) acts as both a potent hydrogen bond donor (via primary and secondary amines) and an acceptor (via the carbonyl oxygen). This dual nature drives the formation of extensive intermolecular hydrogen-bonded chains in the crystal lattice.

Structure Core Tert-butyl 2-(hydrazinecarbonyl) azetidine-1-carboxylate Ring Azetidine Ring (Puckered Strain) Core->Ring Boc Boc Group (Steric Shielding) Core->Boc Hydrazine Hydrazinecarbonyl (H-Bond Network) Core->Hydrazine Lattice Crystal Lattice (3D Packing) Boc->Lattice van der Waals Hydrazine->Lattice N-H···O Bonds

Caption: Molecular components dictating the 3D crystal packing and lattice formation.

Self-Validating Crystallographic Protocol

Acquiring high-resolution SCXRD data requires a rigorous, step-by-step methodology where each phase validates the previous one. The following protocol is engineered specifically for small, flexible organic molecules[1].

Phase 1: Crystal Engineering & Growth
  • Rationale: The hydrazine moiety is highly polar and prone to forming rapid, disordered hydrogen-bond networks. If crystallized in a highly polar protic solvent (e.g., methanol), the solvent may co-crystallize, complicating the structural analysis.

  • Procedure: Utilize the Vapor Diffusion method. Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (solvent). Place this solution in a micro-vial, and set the micro-vial inside a larger sealed chamber containing 3 mL of n-hexane (anti-solvent).

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled transition into the supersaturated state. The gradual diffusion of hexane lowers the dielectric constant of the medium, promoting the growth of a single, defect-free crystal lattice rather than kinetic aggregates[2].

  • Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly upon 90-degree rotation. Mosaic or irregular extinction indicates twinning, necessitating recrystallization.

Phase 2: Data Collection
  • Rationale: The tert-butyl group is highly susceptible to thermal motion at room temperature, which smears electron density and inflates atomic displacement parameters. Furthermore, determining the absolute stereochemistry of the C2 chiral center is mandatory.

  • Procedure: Mount a suitable crystal (approx. 0.15 × 0.10 × 0.08 mm) on a loop using paratone oil. Flash-cool the sample to 100 K using a nitrogen cryostream. Collect diffraction data utilizing a diffractometer equipped with a Cu Kα X-ray source (λ = 1.54178 Å) [1].

  • Causality: Cu Kα radiation is explicitly chosen over Mo Kα because the anomalous scattering of oxygen and nitrogen is significantly stronger at the copper wavelength. This strong anomalous signal is mathematically required to calculate an accurate Flack parameter, which definitively proves the absolute (R) or (S) configuration of the chiral center[1].

  • Validation Checkpoint: Review the integration logs. The internal agreement factor ( Rint​ ) should be < 0.05, confirming that symmetrically equivalent reflections have consistent intensities.

Phase 3: Phase Solution and Refinement
  • Rationale: Converting diffraction intensities to a 3D electron density map requires solving the phase problem and refining the atomic positions.

  • Procedure: Solve the structure using intrinsic phasing algorithms. Refine the model using full-matrix least-squares on F2 using the SHELXL program[3].

  • Causality: SHELXL is the industry standard because it allows for the implementation of advanced constraints and restraints[3]. Because the tert-butyl group often exhibits rotational disorder, SHELXL allows the crystallographer to apply rigid-bond restraints (DELU) and similarity restraints (SIMU). These mathematical boundaries prevent the anisotropic displacement parameters (ellipsoids) of the carbon atoms from becoming non-positive definite (NPD) during refinement[3].

  • Validation Checkpoint: Generate a final checkCIF report. The model must have an R1​ value < 0.05 and no Level A or B alerts regarding missing atoms or incorrect molecular geometry.

Workflow Step1 1. Sample Preparation (Purity >99%) Step2 2. Crystal Growth (Vapor Diffusion) Step1->Step2 Step3 3. X-ray Diffraction (100 K, Cu Kα) Step2->Step3 Step4 4. Phase Solution (Intrinsic Phasing) Step3->Step4 Step5 5. Structure Refinement (Least-Squares on F²) Step4->Step5 Step6 6. Model Validation (checkCIF) Step5->Step6

Caption: Small molecule X-ray crystallography workflow for structural elucidation.

Quantitative Crystallographic Benchmarks

While empirical SCXRD datasets are proprietary to the synthesizing laboratory until deposited in the Cambridge Structural Database (CSD), the table below outlines the target crystallographic parameters required to validate a high-quality 3D structural model for this specific class of Boc-protected azetidine derivatives.

Crystallographic ParameterTarget / Expected ValueScientific Justification
Crystal System Monoclinic or OrthorhombicTypical packing arrangement for highly functionalized, chiral organic molecules.
Space Group P21​ or P21​21​21​ The presence of a chiral center at C2 dictates a non-centrosymmetric space group.
Data Collection Temp. 100(2) KSuppresses the thermal libration of the flexible tert-butyl and hydrazine groups.
Radiation Source Cu Kα (λ = 1.54178 Å)Maximizes anomalous dispersion for light atoms (C, N, O) to determine absolute structure[1].
Final R1​ Index < 0.050Indicates an excellent agreement between the calculated model and the observed diffraction data.
Goodness-of-fit (S) 1.00 – 1.05Validates that the weighting scheme applied during SHELXL refinement is statistically sound[3].
Flack Parameter ~ 0.00 (with esd < 0.1)A value near zero confirms the absolute stereochemistry of the C2 chiral center is correctly modeled.

Conclusion

The 3D structural elucidation of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate requires a delicate balance of crystal engineering and computational refinement. By understanding the causality behind the molecule's conformational flexibility—specifically the puckering of the azetidine ring and the rotational disorder of the Boc group—researchers can tailor their crystallographic protocols to yield high-fidelity, self-validating structural data. Utilizing Cu Kα radiation and advanced SHELXL restraints ensures that the resulting 3D model is geometrically accurate and ready for integration into rational drug design pipelines.

Sources

The Strategic Role of Tert-Butyl 2-(Hydrazinecarbonyl)azetidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of novel chemical space relies heavily on building blocks that balance conformational rigidity with versatile reactivity. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5)[1] represents a premier scaffold in this domain. By integrating a highly strained, sp³-rich azetidine core with a reactive hydrazide handle and an orthogonal Boc-protecting group, this molecule serves as a critical hub for synthesizing peptidomimetics, rigidified bioisosteres, and advanced linker systems. This whitepaper deconstructs the structural rationale, key applications, and self-validating experimental workflows associated with this privileged building block.

Structural Rationale & Physicochemical Profiling (The "Why")

The utility of 1-Boc-azetidine-2-carboxylic acid hydrazide is rooted in the synergistic properties of its three structural domains:

The Azetidine Core: A Superior Bioisostere

Azetidines are four-membered, saturated nitrogen heterocycles that have emerged as privileged motifs in drug discovery[2]. They act as highly effective bioisosteres for pyrrolidines, piperidines, and morpholines[3]. The causality behind their selection is driven by the need to improve developability metrics: the compact, strained nature of the azetidine ring lowers lipophilicity (LogP) and increases the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with enhanced aqueous solubility and metabolic stability[4]. Furthermore, as a lower homologue of proline, azetidine-2-carboxylic acid (Aze) imposes severe conformational restrictions on peptide backbones, locking them into bioactive cis/trans geometries and increasing resistance to proteolytic degradation[5].

The Hydrazide Handle: Versatile Reactivity

The hydrazinecarbonyl group (-CO-NH-NH₂) is a bifunctional moiety capable of acting as both a nucleophile and an electrophile. In medicinal chemistry, its primary utility lies in cyclodehydration reactions to form 1,3,4-oxadiazoles and 1,2,4-triazoles[6]. These five-membered heterocycles are robust bioisosteres for metabolically labile amide bonds, preserving hydrogen-bond acceptor capabilities while eliminating the susceptibility to enzymatic amidase cleavage[7].

Orthogonal Boc Protection

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen allows for the selective functionalization of the hydrazide moiety without unwanted side reactions at the secondary amine[6]. Once the hydrazide is transformed, the Boc group can be cleanly removed under acidic conditions to reveal the amine for subsequent derivatization (e.g., sulfonylation, reductive amination, or acylation).

BioisostericLogic Core Tert-butyl 2-(hydrazinecarbonyl) azetidine-1-carboxylate Azetidine Azetidine Core (High Fsp3, Rigid) Core->Azetidine Hydrazide Hydrazide Handle (Reactive Motif) Core->Hydrazide Boc Boc Group (Orthogonal Protection) Core->Boc Proline Proline Surrogate (Peptidomimetics) Azetidine->Proline Piperidine Piperidine/Pyrrolidine Bioisostere Azetidine->Piperidine Oxadiazole 1,3,4-Oxadiazole (Amide Bioisostere) Hydrazide->Oxadiazole

Logical mapping of the structural motifs of 1-Boc-azetidine-2-hydrazide and their applications.

Quantitative Data Presentation

To understand the impact of incorporating the azetidine-hydrazide scaffold, we must compare its physicochemical and reactive properties against traditional alternatives.

Table 1: Physicochemical Impact of Saturated Heterocycles

Data summarizes the structural impact of replacing traditional rings with azetidine.

Heterocycle CoreRing SizeRelative Lipophilicity (LogP Impact)Conformational RigidityFsp³ Contribution
Piperidine 6-memberedHighLow (Chair flip active)Moderate
Pyrrolidine 5-memberedModerateModerate (Envelope flip)Moderate
Azetidine 4-memberedLow (Highly polar) High (Planar/Puckered) High
Table 2: Reagent Selection for Hydrazide Cyclodehydration

Evaluating the causality of reagent choice when converting the hydrazide to a 1,3,4-oxadiazole.

Reagent SystemReaction ConditionsBoc-Group CompatibilityAzetidine Ring StabilityTypical Yield
Burgess Reagent THF/Dioxane, 80–100 °CExcellent (Neutral/Mild) High 70–93%
POCl₃ Neat, 100 °CPoor (Acidic cleavage)Low (Ring opening risk)< 20%
TsCl / Et₃N DCM, Room TempGoodModerate40–60%

Self-Validating Experimental Workflows

The following protocols detail the transformation of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate into an advanced 1,3,4-oxadiazole pharmacophore, followed by deprotection. These workflows are designed as self-validating systems, ensuring that intermediate success is analytically confirmed before proceeding.

Protocol 1: One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives

Causality & Logic: The synthesis requires two distinct phases: amide coupling and cyclodehydration. HATU is selected as the coupling agent because its 7-azabenzotriazole leaving group is highly efficient for sterically hindered substrates like azetidine derivatives[7]. For the dehydration step, Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is strictly required. Traditional dehydrating agents like POCl₃ or SOCl₂ generate strong acids that will prematurely cleave the Boc group and potentially ring-open the strained azetidine[7].

Step-by-Step Methodology:

  • Coupling: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in anhydrous Dichloromethane (DCM) (0.2 M concentration)[6].

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIEA). Stir at room temperature for 3 hours[6].

  • Validation Check 1 (LC-MS): Sample the reaction. The mass spectrum must show the disappearance of the hydrazide starting material ( m/z 216 [M+H]+ ) and the appearance of the diacylhydrazine intermediate.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure and redissolve the crude diacylhydrazine in anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane.

  • Cyclodehydration: Add 1.5 to 2.0 eq of Burgess reagent. Heat the mixture to 80–100 °C for 16–24 hours[8].

  • Validation Check 2 (LC-MS): Confirm the loss of water (-18 Da) from the diacylhydrazine intermediate mass, indicating successful oxadiazole ring closure[8].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography to isolate the Boc-protected azetidine-oxadiazole.

Protocol 2: Boc-Deprotection and Isolation

Causality & Logic: While Trifluoroacetic acid (TFA) is commonly used for Boc removal, it yields hygroscopic TFA salts that complicate downstream purification. Utilizing 4M HCl in 1,4-dioxane provides a controlled, anhydrous acidic environment that directly precipitates the product as a stable, easily filterable hydrochloride salt[6].

Step-by-Step Methodology:

  • Deprotection: Dissolve the purified Boc-protected azetidine-oxadiazole in a minimal amount of 1,4-dioxane.

  • Acidification: Slowly add 10 volumes of 4M HCl in 1,4-dioxane at 0 °C. Warm to room temperature and stir for 2 hours[6].

  • Validation Check 3 (Gas Evolution & LC-MS): Observe the cessation of CO₂ gas evolution. LC-MS must confirm the loss of the Boc group (-100 Da).

  • Isolation: Add cold diethyl ether to fully precipitate the amine hydrochloride salt. Filter, wash with ether, and dry under high vacuum to yield the final functionalized azetidine core ready for final derivatization (e.g., sulfonylation)[6].

SyntheticWorkflow Start 1-Boc-azetidine-2-hydrazide + Carboxylic Acid Coupling Coupling HATU, DIEA, DCM Start->Coupling Intermediate Diacylhydrazine Intermediate Coupling->Intermediate LC-MS Check Dehydration Cyclodehydration Burgess Reagent, 80°C Intermediate->Dehydration Oxadiazole Boc-Protected 1,3,4-Oxadiazole Dehydration->Oxadiazole LC-MS (-18 Da) Deprotection Deprotection 4M HCl in Dioxane Oxadiazole->Deprotection Final Azetidine-Oxadiazole Amine Hydrochloride Deprotection->Final Precipitation

Step-by-step synthetic workflow for converting the hydrazide into a 1,3,4-oxadiazole derivative.

Conclusion

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is far more than a simple building block; it is a strategic tool for modulating molecular developability. By leveraging the azetidine core to restrict conformation and increase Fsp³, and utilizing the hydrazide handle to install robust heterocycles like 1,3,4-oxadiazoles, medicinal chemists can systematically overcome liabilities associated with lipophilicity and metabolic instability. Adhering to the mild, self-validating synthetic protocols outlined above ensures the structural integrity of this highly strained, privileged scaffold throughout the drug discovery pipeline.

References

  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: pharmablock.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: Stereoselective synthesis of (R)- and (S)

Sources

Mechanism and Synthesis of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS No. 1779700-36-5) serves as a critical building block, combining the conformational restriction of the azetidine ring with the versatile reactivity of a hydrazide moiety. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis of this molecule, focusing on the causality behind reagent selection, stereochemical considerations, and the mitigation of common synthetic pitfalls.

Structural Significance & Chemical Orthogonality

Azetidine derivatives are highly valued as bioisosteres for pyrrolidines and piperidines, offering improved metabolic stability, lower lipophilicity, and unique spatial vectors for pharmacophore alignment. The conversion of N-Boc-azetidine-2-carboxylic acid to its corresponding hydrazide unlocks pathways to various privileged heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and acyl hydrazones[1].

The synthesis relies heavily on chemical orthogonality . The tert-butyloxycarbonyl (Boc) protecting group is highly stable under basic and nucleophilic conditions, making it perfectly compatible with hydrazine hydrate—a potent nucleophile. Conversely, the Boc group remains highly labile to acidic conditions, dictating that all downstream workups and purifications must maintain a neutral or basic pH to prevent premature deprotection [2].

Mechanistic Pathways for Hydrazide Formation

The formation of the hydrazide can be achieved via two primary synthetic routes, depending on the available precursor: the direct hydrazinolysis of an ester, or the activation of the free carboxylic acid using a coupling agent.

Workflow Acid N-Boc-azetidine-2- carboxylic acid CDI CDI (Coupling Agent) Acid->CDI Activation Ester Methyl N-Boc-azetidine-2- carboxylate Hydrazine2 Hydrazine Hydrate (Reflux) Ester->Hydrazine2 Direct Hydrazinolysis AcylImid Acyl Imidazole Intermediate CDI->AcylImid -CO2, -Imidazole Hydrazine1 Hydrazine Hydrate (Excess) AcylImid->Hydrazine1 Nucleophilic Attack Product Tert-butyl 2-(hydrazinecarbonyl) azetidine-1-carboxylate Hydrazine1->Product -Imidazole Hydrazine2->Product -MeOH

Fig 1: Synthetic workflows for Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate.

Pathway A: Direct Hydrazinolysis of Esters

When starting from methyl or ethyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate, direct hydrazinolysis is the preferred route [3]. Hydrazine is an exceptionally strong nucleophile due to the alpha-effect —the repulsion between the unshared electron pairs on adjacent nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), exponentially increasing its nucleophilicity compared to standard primary amines [4].

The Mechanism:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the azetidine ester.

  • Tetrahedral Intermediate: The sp2 hybridized carbonyl carbon transitions to an sp3 hybridized state, forming a high-energy oxyanion intermediate.

  • Collapse & Expulsion: The carbonyl π -bond reforms, expelling the alkoxide (e.g., methoxide) as a leaving group.

  • Proton Transfer: An intermolecular or intramolecular proton transfer from the hydrazinium moiety to the expelled alkoxide yields the neutral hydrazide and an alcohol byproduct.

Mechanism Ester Ester Carbonyl (Electrophile) Attack Nucleophilic Attack on sp2 Carbon Ester->Attack Hydrazine Hydrazine (NH2NH2) (Alpha-Effect Nucleophile) Hydrazine->Attack Tetrahedral Tetrahedral Intermediate (sp3 Carbon, Oxyanion) Attack->Tetrahedral Collapse Carbonyl Reformation & Alkoxide Expulsion Tetrahedral->Collapse ProtonTransfer Proton Transfer (Alkoxide to Nitrogen) Collapse->ProtonTransfer Product Hydrazide Product + Alcohol ProtonTransfer->Product

Fig 2: Electron flow and intermediate progression during ester hydrazinolysis.

Pathway B: Coupling-Agent Mediated Hydrazidation

If the starting material is the free N-Boc-azetidine-2-carboxylic acid, direct reaction with hydrazine is impossible due to preferential acid-base neutralization (forming a hydrazinium carboxylate salt). Instead, the carboxylic acid must be activated. 1,1'-Carbonyldiimidazole (CDI) is highly effective for this transformation [5].

The Mechanism: The carboxylic acid reacts with CDI to form a highly reactive acyl imidazole intermediate, driven by the thermodynamically favorable release of CO2​ gas. Hydrazine hydrate is then introduced, attacking the acyl imidazole to displace imidazole and form the target hydrazide. This method is exceptionally mild and preserves the stereochemical integrity of chiral azetidines (e.g., (S)-N-Boc-azetidine-2-carboxylic acid).

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in validation markers.

Protocol A: Hydrazinolysis of Methyl N-Boc-azetidine-2-carboxylate
  • Causality Check: Methanol is used as the solvent to match the leaving group of the methyl ester, preventing unwanted transesterification side-products. A large excess of hydrazine is used to statistically suppress the formation of symmetrical N,N'-diacylhydrazine dimers [6].

  • Step 1: Dissolve Methyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (1.0 equiv, 10 mmol) in absolute methanol (0.5 M concentration).

  • Step 2: Add Hydrazine monohydrate ( N2​H4​⋅H2​O , 64% hydrazine, 4.0 equiv) dropwise at room temperature.

  • Step 3: Heat the reaction mixture to a gentle reflux (65 °C) for 12-16 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1); the ester starting material should completely disappear, replaced by a highly polar, ninhydrin-active spot at the baseline.

  • Step 4: Cool to room temperature and concentrate under reduced pressure to remove methanol and the bulk of the unreacted hydrazine.

  • Step 5: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaCl (3 x 20 mL) to partition residual hydrazine into the aqueous layer.

  • Step 6: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure hydrazide as a white solid.

Protocol B: CDI-Mediated Synthesis from N-Boc-azetidine-2-carboxylic acid
  • Causality Check: Anhydrous conditions are critical in Step 1 to prevent the hydrolysis of CDI back to imidazole and CO2​ .

  • Step 1: Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Step 2: Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equiv) in one portion. Stir at room temperature for 1 hour. Self-Validation: The reaction will effervesce. The cessation of CO2​ bubbling indicates the complete formation of the acyl imidazole intermediate.

  • Step 3: Add Hydrazine monohydrate (3.0 equiv) dropwise. Stir for an additional 2-3 hours at room temperature.

  • Step 4: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Step 5: Wash the combined organic layers with water and brine. Crucial Note: Do not use acidic washes (e.g., HCl or citric acid) to remove imidazole, as the azetidine Boc-group is highly sensitive to acid-catalyzed cleavage.

  • Step 6: Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Quantitative Data Comparison

The selection between Pathway A and Pathway B depends heavily on precursor availability, scale, and tolerance for specific impurities. The table below summarizes the technical trade-offs.

ParameterPathway A: Ester HydrazinolysisPathway B: CDI Coupling
Optimal Precursor Methyl/Ethyl EsterFree Carboxylic Acid
Reagent Cost Very Low (Hydrazine Hydrate)Moderate (CDI + Hydrazine)
Reaction Time 12 - 24 Hours (Reflux)3 - 4 Hours (Room Temp)
Risk of Diacylation Moderate (Requires excess N2​H4​ )Low
Stereochemical Integrity Excellent (No enolization risk)Good (Minimal racemization via CDI)
Typical Yield 85% - 95%75% - 85%
Primary Impurity N,N'-diacylhydrazine (Dimer)Imidazole (Requires careful washing)

Thermodynamic Properties of Boc-Protected Azetidine Hydrazides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction to the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in modern drug discovery. They offer enhanced three-dimensionality, improved pharmacokinetic profiles, and reduced lipophilicity compared to their acyclic or larger-ring counterparts . When functionalized as Boc-protected azetidine hydrazides, these molecules serve as critical intermediates for synthesizing peptidomimetics, antibody-drug conjugate (ADC) linkers, and novel chemotherapeutics. However, their physical behavior is governed by a complex interplay of ring strain, carbamate rotamerism, and hydrogen-bonding thermodynamics. Understanding these properties is essential for predictive modeling and successful synthetic execution.

Section 2: Structural Thermodynamics and Ring Strain

The thermodynamic baseline of the azetidine ring is defined by its substantial ring strain energy, experimentally determined to be approximately 25.2 kcal/mol . This strain arises from two primary sources:

  • Angle Strain: The internal C-N-C and C-C-C bond angles are compressed to ~93° and ~87°, respectively, forcing the nitrogen lone pair into an orbital with higher s-character.

  • Torsional Strain: To alleviate the eclipsing interactions of adjacent C-H bonds, the ring deviates from planarity, adopting a "puckered" conformation with a dihedral angle of nearly 30° .

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly alters the molecule's thermodynamic landscape. The Boc group attenuates the nucleophilicity of the azetidine nitrogen through electron delocalization into the carbamate carbonyl . This delocalization imparts partial double-bond character to the carbamate C-N bond, restricting free rotation and establishing a thermodynamic equilibrium between syn and anti rotamers.

Section 3: Carbamate Rotamerism and Hydrazide Stabilization

In Boc-protected azetidine hydrazides, the rotational energy barrier ( ΔG‡ ) around the carbamate C-N bond typically ranges from 15 to 21 kcal/mol . Because this barrier is relatively high, the rotamers interconvert slowly on the NMR timescale at room temperature, often presenting as broadened or split signals in spectral analysis.

The hydrazide moiety (-CONHNH 2​ ) introduces an additional thermodynamic vector. As a potent hydrogen-bond donor and acceptor, the hydrazide group can form intramolecular hydrogen bonds with the Boc carbonyl oxygen. This interaction selectively lowers the enthalpy ( ΔH ) of specific rotameric states, shifting the equilibrium population. The thermodynamic preference is thus a delicate balance between the steric bulk of the tert-butyl group and the stabilizing enthalpy of intramolecular hydrogen bonding.

Section 4: Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physical parameters governing Boc-protected azetidine hydrazides.

ParameterValue / RangeThermodynamic Implication
Ring Strain Energy ~25.2 kcal/molDrives ring-opening reactions; increases s-character of N lone pair.
Ring Puckering Angle ~30°Relieves torsional strain from eclipsed C-H bonds.
C-N Rotational Barrier ( ΔG‡ ) 15 – 21 kcal/molRestricts rotation, leading to observable syn/anti rotamers at 298 K.
Gas-Phase Basicity ~215.4 kcal/molLower than pyrrolidine due to strain-induced lone pair stabilization.
Hydrazide H-Bond Energy 2 – 5 kcal/molStabilizes specific conformers, shifting rotameric equilibrium.

Section 5: Mechanistic Visualization

The following state-transition diagram illustrates the thermodynamic equilibrium and the energetic barriers defining the conformational dynamics of these molecules.

G StateA syn-Boc Azetidine Hydrazide (Lower Energy Conformer) TS Transition State (C-N Bond Rotation) ΔG‡ ≈ 15-21 kcal/mol StateA->TS + Heat (kT) TS->StateA Relaxation StateB anti-Boc Azetidine Hydrazide (Higher Energy Conformer) TS->StateB Relaxation StateB->TS + Heat (kT) H_Bond Intramolecular H-Bonding Stabilization (Hydrazide) H_Bond->StateA Ring_Strain Azetidine Ring Strain (~25.2 kcal/mol) Ring_Strain->StateA Ring_Strain->StateB

Thermodynamic equilibrium of Boc-azetidine hydrazide rotamers and stabilizing factors.

Section 6: Experimental Methodologies and Self-Validating Protocols

Protocol A: Synthesis of 1-Boc-azetidine-3-carbohydrazide

To ensure the thermodynamic stability of the acid-labile Boc group, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for carboxylic acid activation rather than harsh acyl chlorides .

  • Activation: Dissolve 1.0 equivalent of 1-Boc-azetidine-3-carboxylic acid in anhydrous tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of CDI portion-wise at 0 °C.

    • Causality: The low temperature controls the exothermic formation of the active acyl imidazole and prevents premature degradation. The evolution of CO 2​ gas provides an irreversible thermodynamic driving force.

  • Hydrazinolysis: After stirring for 1 hour at room temperature, cool the mixture back to 0 °C and add 3.0 equivalents of hydrazine hydrate dropwise.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (DCM:MeOH 9:1). The active ester will consume rapidly. Stain with ninhydrin; the product hydrazide will appear as a distinct, intensely colored spot due to the primary amine functionality.

  • Workup: Concentrate the THF in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO 3​ . The organic layer is dried over Na 2​ SO 4​ and concentrated to yield the product. Confirm via 1 H NMR (verifying the Boc singlet at ~1.4 ppm and broad exchangeable hydrazide NH signals).

Protocol B: Thermodynamic Characterization via Variable-Temperature NMR (VT-NMR)

To quantify the rotational energy barrier ( ΔG‡ ) of the Boc carbamate, VT-NMR is employed to transition the molecule from a slow-exchange to a fast-exchange regime .

  • Sample Preparation: Dissolve 15 mg of 1-Boc-azetidine-3-carbohydrazide in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen because its high boiling point allows for high-temperature acquisition, and its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute H-bonds, effectively isolating the intramolecular thermodynamic effects.

  • Acquisition: Acquire 1 H NMR spectra at 10 °C intervals starting from 25 °C up to 140 °C. Focus on the azetidine ring methine/methylene protons, which will initially appear as split signals due to the syn/anti rotamers.

  • Coalescence Observation: Identify the coalescence temperature ( Tc​ ) where the split signals merge into a single broad peak.

  • Self-Validation (Data Analysis): Use lineshape analysis software (e.g., DNMR) to extract the exchange rate constant ( k ) at each temperature. Plot ln(k/T) against 1/T to generate an Eyring plot. A highly linear fit ( R2>0.99 ) validates the self-consistency of the extracted activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. URL: [Link]

  • Grokipedia Contributors. (2024). Azetidine. Grokipedia. URL: [Link]

  • Kurkin, A. V., et al. (2023). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4. National Center for Biotechnology Information (PMC). URL: [Link]

Methodological & Application

Using Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in Advanced Peptide Synthesis and Native Chemical Ligation

Executive Summary

The development of complex peptidomimetics and synthetic proteins requires building blocks that offer both structural control and chemoselective reactivity. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS No. 1779700-36-5)[1] is a bifunctional reagent that addresses both needs. It combines the rigid conformational constraints of azetidine-2-carboxylic acid (Aze) with a highly stable C-terminal hydrazide moiety[2],[3]. This application note details the mechanistic rationale, physical properties, and validated protocols for utilizing this compound as a thioester surrogate in Native Chemical Ligation (NCL) and macrocyclization workflows.

Mechanistic Rationale: The Convergence of Structure and Reactivity

The Azetidine-2-carboxylic Acid (Aze) Constraint

Azetidine-2-carboxylic acid is a four-membered ring homolog of proline. In peptide drug discovery, replacing proline with Aze introduces severe restrictions on the ϕ and ψ backbone dihedral angles[3].

  • Receptor Selectivity: The tighter ring pucker of Aze alters the cis/trans isomerization ratio of the preceding amide bond. In opioid peptidomimetics (e.g., endomorphin analogs), substituting Pro with Aze stabilizes specific β -turn conformations, dramatically improving binding affinity and selectivity for the mu-opioid receptor (MOR) over delta-opioid receptors[3].

  • Supramolecular Assembly: The rigidity of Aze is also exploited in bioinspired nanotechnology, where it directs the folding and assembly of rigid supramolecular peptide cages and metallo-macrocycles[4].

The Hydrazide as a Thioester Surrogate

Traditional peptide thioesters, required for NCL, are prone to premature hydrolysis and are chemically incompatible with the nucleophilic bases (e.g., piperidine) used in standard Fmoc Solid-Phase Peptide Synthesis (SPPS)[5].

  • Stability: The hydrazide group (-CONHNH₂) is completely stable to both Fmoc and Boc SPPS conditions, allowing it to be incorporated early in the synthesis or used as a terminal building block[6],[7].

  • Chemoselective Activation: Under mildly acidic conditions (pH 3.0), the hydrazide is rapidly oxidized by sodium nitrite (NaNO₂) to an acyl azide[6]. This intermediate is seamlessly converted into a highly reactive aryl thioester via thiolysis, enabling one-pot NCL without the need to isolate intermediate products[8],[9].

Quantitative Data & Optimization

To successfully utilize Boc-Aze-NHNH₂, researchers must account for the unique steric and kinetic profiles of the four-membered ring during ligation.

Table 1: Conformational and Kinetic Properties of Aze vs. Proline

Parameter Proline (Pro) Azetidine-2-carboxylic acid (Aze) Mechanistic Impact on Workflow
Ring Structure 5-membered pyrrolidine 4-membered azetidine Aze imposes stricter dihedral limits, enhancing backbone rigidity[4].

| Isomerization | ~10-30% cis | Higher cis propensity | Stabilizes Type VI β -turns; alters spatial orientation of adjacent residues[3]. | | NCL Kinetics | Very slow | Slow | Steric hindrance at the N α position requires elevated thiol catalyst concentrations and longer NCL reaction times. |

Table 2: Optimized Parameters for Hydrazide Activation

Reaction Step Parameter Optimal Condition Causality / Rationale
Oxidation Temperature -15 °C to -5 °C Prevents thermal Curtius rearrangement of the acyl azide into an unreactive isocyanate[10].
Oxidation pH 3.0 Required to protonate nitrite to nitrous acid (HONO), the active nitrosating agent[6].
Thiolysis Catalyst 100-200 mM MPAA MPAA (4-mercaptophenylacetic acid) rapidly traps the unstable acyl azide to form a stable thioester[5],[6].

| Ligation | pH | 6.5 – 7.0 | Balances the nucleophilicity of the Cys thiolate (pKa ~8.3) while minimizing base-catalyzed thioester hydrolysis[5]. |

Experimental Protocol: One-Pot Activation and Native Chemical Ligation

This protocol outlines the use of Boc-Aze-NHNH₂ as an electrophilic fragment for coupling with an N-terminal cysteine peptide. The protocol is designed as a self-validating system with integrated analytical checkpoints.

Step 1: In Situ Nitrosation and Oxidation
  • Preparation: Dissolve Boc-Aze-NHNH₂ (or the Aze-hydrazide terminated peptide fragment) to a concentration of 2–5 mM in an acidic ligation buffer (6 M Guanidine·HCl, 0.2 M Na₂HPO₄, adjusted to pH 3.0)[5],[6].

  • Cooling: Submerge the reaction vessel in an ice-salt bath and allow it to equilibrate to -15 °C . Expert Insight: Temperature control is the most critical failure point. Exceeding -5 °C provides the activation energy for the Curtius rearrangement, permanently capping the peptide[10].

  • Activation: Add 10 equivalents of NaNO₂ dropwise from a pre-chilled 0.5 M aqueous stock solution[6].

  • Incubation: Stir vigorously for 15 minutes at -15 °C.

  • Analytical Checkpoint: Quench a 1 µL aliquot in methanol and analyze via LC-MS. The mass should shift by +11 Da (or reflect a methyl ester adduct if the acyl azide reacts with the methanol).

Step 2: Thiolysis and S-to-N Acyl Shift (NCL)
  • Thioesterification: To the -15 °C acyl azide solution, add 4-mercaptophenylacetic acid (MPAA) to a final concentration of 100–200 mM[6].

  • pH Adjustment: Immediately adjust the reaction pH to 6.5–7.0 using 2 M NaOH[5]. Expert Insight: MPAA is highly nucleophilic and will rapidly convert the acyl azide into a Boc-Aze-MPAA thioester. The neutral pH ensures the subsequent cysteine thiol is deprotonated and nucleophilic[5].

  • Ligation: Add the nucleophilic fragment (H-Cys-Peptide) at 1.2 equivalents relative to the Aze-thioester.

  • Completion: Allow the reaction to warm to room temperature (25 °C) and stir for 12–24 hours. The reversible transthioesterification will be followed by a spontaneous, irreversible S-to-N acyl shift to form the native amide bond[5].

  • Analytical Checkpoint: Monitor the disappearance of the MPAA-thioester intermediate and the emergence of the ligated product mass via LC-MS.

Workflow Visualization

G A Boc-Aze-NHNH₂ (Starting Building Block) B NaNO₂, HCl (aq) -15°C, 15 min (Nitrosation & Oxidation) A->B C Boc-Aze-N₃ (Acyl Azide Intermediate) B->C D MPAA, pH 6.5-7.0 RT, 10 min (Thiolysis) C->D E Boc-Aze-S-Ar (Reactive Thioester) D->E G Native Chemical Ligation (S-to-N Acyl Shift) E->G F H-Cys-Peptide (Nucleophile) F->G H Boc-Aze-Cys-Peptide (Ligated Product) G->H

Figure 1: Workflow for Native Chemical Ligation using Boc-Aze-NHNH₂ via acyl azide activation.

References

  • Fang, G. M., et al. "One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones." Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Fang, G. M., et al. "One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones." The Royal Society of Chemistry. URL:[Link]

  • Wikipedia Contributors. "Native chemical ligation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zheng, J. S., et al. "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." ResearchGate / Nature Protocols. URL:[Link]

  • Zheng, J. S., et al. "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." PubMed. URL:[Link]

  • AAPPTec. "Custom Peptide Synthesis - Azetidine-2-carboxylic acid." AAPPTec. URL: [Link]

  • NIH / Chem Soc Rev. "Peptide cages: bioinspired supramolecular architectures for next-generation applications." PubMed Central. URL:[Link]

  • Lee, Y. S., et al. "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." MDPI Molecules. URL:[Link]

  • PLOS One. "An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides." PLOS One. URL:[Link]

  • ChemSrc. "1261796-70-6 / Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate." ChemSrc. URL: [Link]

  • ACS. "Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases." Journal of the American Chemical Society. URL:[Link]

  • AXEL. "Enamine 化合物 CAS No:1779700-36-5." AS ONE. URL: [Link]

Sources

Hydrazone synthesis using Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Hydrazone Synthesis Using Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Executive Summary

Hydrazones are highly versatile pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The integration of an azetidine ring—a highly valued bioisostere—further enhances the physicochemical profile of these molecules by lowering lipophilicity, altering pKa, and improving metabolic stability[2]. This application note details the mechanistic rationale and experimental protocols for synthesizing acylhydrazones using the bifunctional building block Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5).

Mechanistic Rationale & Structural Significance

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate features two critical domains that dictate its synthetic utility:

  • The N-Boc Protected Azetidine Core : The tert-butoxycarbonyl (Boc) group serves a dual purpose. It prevents unwanted side reactions (such as amination or degradation) at the azetidine nitrogen during the condensation phase, and it provides a reliable handle for downstream deprotection and functionalization[3].

  • The Carbohydrazide Moiety : The terminal primary amine (-NH2) of the carbohydrazide undergoes nucleophilic addition to electrophilic carbonyl carbons (aldehydes or ketones). Because the adjacent carbonyl group withdraws electron density, the terminal nitrogen is less nucleophilic than a standard alkylhydrazine. Therefore, mild acid catalysis is required to protonate the target carbonyl, increasing its electrophilicity and facilitating the subsequent dehydration step to form the stable carbon-nitrogen double bond ( C=N )[3].

Biological Applications & Target Pathways

Hydrazone derivatives are frequently deployed in targeted oncology therapies. By acting as kinase inhibitors or modulating specific receptor pathways, these compounds can induce apoptosis in malignant cells[1]. A primary mechanism of action involves the activation of the pro-apoptotic Bax/Bak proteins, leading to mitochondrial membrane permeabilization, cytochrome C release, and the subsequent activation of the caspase cascade (Caspase-3/9)[1].

Pathway Drug Azetidine-Hydrazone Therapeutic Kinase Target Kinase (e.g., Mutant EGFR) Drug->Kinase Inhibits Bax Bax/Bak Activation Kinase->Bax Modulates Cyto Cytochrome C Release Bax->Cyto Triggers Casp Caspase Cascade (Caspase-3/9) Cyto->Casp Activates Apop Apoptosis (Cancer Cell Death) Casp->Apop Induces

Apoptotic signaling pathway targeted by biologically active azetidine-hydrazone derivatives.

Experimental Workflow & Protocol

The synthesis of acylhydrazones from carbohydrazides is a robust, high-yielding condensation reaction[4]. The following protocol outlines the optimal conditions for reacting Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate with a standard aromatic aldehyde.

Workflow A Tert-butyl 2-(hydrazinecarbonyl) azetidine-1-carboxylate C Condensation Reaction (EtOH, Glacial AcOH, Reflux 4-6h) A->C B Aldehyde / Ketone (1.1 eq) B->C D Cooling & Crystallization (Ice Bath) C->D E Vacuum Filtration & Cold Solvent Wash D->E F Boc-Protected Azetidine Acylhydrazone E->F

Experimental workflow for the synthesis and isolation of Boc-protected azetidine acylhydrazones.

Materials
  • Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (1.0 equivalent)

  • Target Aldehyde or Ketone (1.1 equivalents)[1]

  • Anhydrous Ethanol (Solvent)[3]

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Mixture : In a clean, dry round-bottom flask, dissolve 1.0 equivalent of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate in anhydrous ethanol (approximately 5 mL per mmol of reactant). Ethanol is selected because its boiling point (78°C) provides sufficient thermal energy to drive the reaction without compromising the thermally sensitive Boc group[3].

  • Addition of the Electrophile : Add 1.1 equivalents of the desired aldehyde or ketone to the solution. The slight excess ensures complete consumption of the more complex azetidine building block[1].

  • Catalysis : Add 2-3 drops of glacial acetic acid to the mixture. This catalytic acid protonates the carbonyl oxygen, rendering the carbon center highly electrophilic and susceptible to nucleophilic attack by the carbohydrazide[1].

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 4 to 6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) until the starting carbohydrazide is fully consumed[4].

  • Crystallization : Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-4°C) for 30-60 minutes to induce the crystallization of the acylhydrazone product[3].

  • Isolation : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol to remove unreacted aldehyde and trace impurities[3].

  • Drying : Dry the isolated crystals under high vacuum to afford the pure Boc-protected azetidine acylhydrazone.

Reaction Optimization Data

The choice of solvent and catalyst heavily influences the yield and purity of the resulting hydrazone. The table below summarizes quantitative optimization data for this condensation reaction[4].

SolventCatalystTemperature (°C)Reaction Time (h)Average Yield (%)
Ethanol Glacial Acetic Acid (Cat.) 78 (Reflux) 4 - 6 88 - 94
MethanolGlacial Acetic Acid (Cat.)65 (Reflux)6 - 880 - 85
1,4-DioxaneNone101 (Reflux)8 - 1270 - 75
IsopropanolGlacial Acetic Acid (Cat.)82 (Reflux)4 - 685 - 89

Note: Ethanol combined with glacial acetic acid provides the optimal balance of solubility, reaction kinetics, and product recovery.

Downstream Processing: Boc Deprotection Protocol

To utilize the azetidine ring for further coupling (e.g., amide bond formation or reductive amination), the N-Boc group must be cleanly removed[3].

  • Dissolve the purified Boc-protected azetidine acylhydrazone in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Concentrate the mixture under reduced pressure to remove TFA and DCM, yielding the free azetidine hydrazone as a TFA salt, ready for subsequent synthetic steps.

References

  • [4] Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach | Source: NIH / PMC | URL:[Link]

  • [2] Title: Novel Syntheses of Azetidines and Azetidinones | Source: ACS Publications | URL: [Link]

Sources

Scale-up synthesis protocols for Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Focus: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5)

Introduction and Strategic Rationale

Azetidine derivatives are highly valued in modern drug discovery for their ability to impart conformational restriction while improving the metabolic stability and pharmacokinetic profiles of lead compounds. Specifically, Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (also known as 1-Boc-azetidine-2-carboxylic acid hydrazide) serves as a critical bifunctional building block for synthesizing complex heterocycles, peptidomimetics, and targeted covalent inhibitors.

When transitioning this building block from milligram-scale discovery chemistry to multi-gram or kilogram process scale, direct amide coupling strategies (e.g., using HATU, EDC/HOBt, or PyBOP with hydrazine) present significant drawbacks. These include the high cost of coupling reagents, difficult aqueous workups to remove urea byproducts, and the propensity for over-reaction leading to symmetric diacylhydrazine dimers.

To ensure a self-validating, high-yielding, and economically viable scale-up, this protocol utilizes a two-step Mixed Anhydride Esterification followed by Hydrazinolysis . This route leverages the rapid, low-temperature activation of the carboxylic acid using isobutyl chloroformate (IBCF), a methodology validated in pharmaceutical literature for protecting sensitive azetidine rings[1], followed by a clean displacement with hydrazine hydrate.

Process Workflow

G SM 1-Boc-azetidine- 2-carboxylic acid Act Mixed Anhydride Formation (IBCF) SM->Act NMM, THF, -10°C Ester Methyl Ester Intermediate Act->Ester MeOH, 20°C Hyd Hydrazinolysis (NH2NH2·H2O) Ester->Hyd MeOH, 65°C Prod Target Hydrazide (CAS: 1779700-36-5) Hyd->Prod Concentration & Trituration

Fig 1. Two-step scalable workflow for the synthesis of 1-Boc-azetidine-2-carboxylic acid hydrazide.

Detailed Scale-Up Methodologies

Step 1: Synthesis of 1-Boc-azetidine-2-carboxylic acid methyl ester

Process Rationale: We utilize isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) to form a mixed anhydride intermediate. This method is highly exothermic but extremely fast and clean at sub-zero temperatures, preventing the racemization of the α-chiral center (if using enantiopure starting material)[1].

Materials:

  • 1-Boc-azetidine-2-carboxylic acid: 100.0 g (0.497 mol, 1.0 eq)

  • N-Methylmorpholine (NMM): 52.8 g (0.522 mol, 1.05 eq)

  • Isobutyl chloroformate (IBCF): 67.9 g (0.497 mol, 1.0 eq)

  • Methanol (Anhydrous): 150 mL (Excess)

  • Tetrahydrofuran (THF, Anhydrous): 750 mL

Procedure:

  • System Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Dissolution: Charge the reactor with 1-Boc-azetidine-2-carboxylic acid (100.0 g) and anhydrous THF (750 mL). Initiate stirring (250 rpm) and cool the batch to -10 °C using the jacket chiller.

  • Base Addition: Add NMM (52.8 g) dropwise over 10 minutes, maintaining the internal temperature below -5 °C.

  • Activation: Slowly dose IBCF (67.9 g) into the reactor via an addition funnel over 30 minutes. Critical In-Process Control (IPC): Ensure the internal temperature does not exceed 0 °C to prevent premature decomposition of the mixed anhydride. Stir for an additional 20 minutes at -10 °C[1]. NMM·HCl salts will precipitate as a white solid.

  • Esterification: Rapidly charge anhydrous methanol (150 mL) into the suspension. Remove the cooling jacket and allow the reaction to warm to ambient temperature (20 °C) over 1 hour.

  • Workup: Filter the reaction mixture through a Celite pad to remove the NMM·HCl salts. Concentrate the filtrate under reduced pressure (30 mbar, 40 °C). Redissolve the resulting oil in ethyl acetate (800 mL), wash sequentially with 0.5 M HCl (2 x 200 mL), saturated NaHCO3 (200 mL), and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the methyl ester as a pale yellow oil, which is used directly in the next step without further purification.

Step 2: Synthesis of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Process Rationale: Hydrazinolysis of the unhindered methyl ester is driven to completion by using an excess of hydrazine hydrate. Methanol is chosen as the solvent because it solubilizes both the ester and hydrazine hydrate, and it boils at a temperature (65 °C) that provides optimal kinetic energy for the substitution without degrading the Boc protecting group.

Materials:

  • 1-Boc-azetidine-2-carboxylic acid methyl ester: ~105 g (Crude from Step 1, ~0.488 mol, 1.0 eq)

  • Hydrazine hydrate (80% aqueous solution): 91.6 g (1.46 mol, 3.0 eq)

  • Methanol: 500 mL

Procedure:

  • Reaction Assembly: In a 1 L round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize any escaping hydrazine vapors), dissolve the crude methyl ester in methanol (500 mL).

  • Hydrazine Addition: Add hydrazine hydrate (91.6 g) in one portion at room temperature.

  • Heating: Heat the mixture to a gentle reflux (internal temperature ~65 °C) and stir for 8–12 hours.

  • IPC Validation: Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexane 1:1). The reaction is deemed complete when the methyl ester peak is < 1% by UV area.

  • Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator and carefully remove methanol and excess hydrazine under high vacuum (10 mbar, bath temp 45 °C). Safety Note: Ensure the vacuum pump is equipped with a cold trap and proper ventilation.

  • Crystallization: To the resulting thick syrup, add methyl tert-butyl ether (MTBE, 100 mL) and n-heptane (200 mL). Stir vigorously at 0 °C for 2 hours until a free-flowing white solid precipitates.

  • Filtration: Filter the solid through a sintered glass funnel, wash with cold n-heptane (2 x 50 mL), and dry in a vacuum oven at 35 °C for 24 hours to yield the target compound (CAS: 1779700-36-5).

Quantitative Data & Quality Control Summary

The following table summarizes the expected mass balance, yield, and analytical release criteria for the scaled-up process.

ParameterStep 1: Mixed Anhydride EsterificationStep 2: Hydrazinolysis
Input Mass (SM) 100.0 g (1-Boc-azetidine-2-carboxylic acid)~105.0 g (Crude Methyl Ester)
Expected Output 102.0 g – 107.0 g (Oil)89.0 g – 95.0 g (Solid)
Step Yield 95% – 99% (Crude)85% – 90% (Isolated)
Global Yield N/A81% – 89% (Over 2 steps)
Appearance Pale yellow, viscous oilOff-white to white crystalline powder
Purity (HPLC) > 92% (Area %)> 98.5% (Area %)
Identity (LC-MS) m/z [M+H]+ = 216.1m/z [M+H]+ = 216.2 (Target: 215.25 MW)

Note: The molecular weight of the target Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is 215.25 g/mol . The LC-MS will typically show the [M+H]+ ion at 216.2, and frequently a prominent[M-Boc+H]+ fragment at 116.1.

References

  • Google Patents. US5409946A - Isoxazole, isothiazole and pyrazole compounds that enhance cognitive function (Details the specific activation of 1-BOC-azetidine-2-carboxylic acid using isobutyl chloroformate and N-methylmorpholine).

Sources

Application Note: Incorporating Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate into Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Early-Stage Drug Development Professionals Methodology Focus: Protein-Directed Dynamic Combinatorial Chemistry (ptDCC) and Fragment Growing

Introduction: Escaping Flat Chemical Space in FBDD

Fragment-Based Drug Design (FBDD) has revolutionized hit-to-lead optimization by prioritizing high ligand efficiency over raw binding affinity. However, a persistent challenge in FBDD is the over-reliance on flat, sp2-hybridized aromatic rings, which often leads to poor pharmacokinetic properties (e.g., low solubility, high metabolic clearance) as fragments are grown into larger lead compounds[1].

To circumvent this, modern medicinal chemistry emphasizes the incorporation of sp3-rich, conformationally restricted scaffolds[2]. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) represents a highly strategic building block for FBDD. It combines three critical features into a single, compact molecule:

  • The Azetidine Core: A highly strained, sp3-rich four-membered ring that lowers lipophilicity (logP) and provides a predefined spatial orientation, reducing the entropic penalty upon protein binding[1][3].

  • The Hydrazinecarbonyl Moiety: A highly reactive, reversible functional group perfectly suited for Dynamic Combinatorial Chemistry (DCC) via acylhydrazone exchange[4][5].

  • The Boc-Protecting Group: An orthogonal protecting group that ensures the secondary amine of the azetidine ring remains unreactive during initial screening, preserving a vector for late-stage fragment growing[6].

The Scientific Rationale: Causality in ptDCC

Protein-directed Dynamic Combinatorial Chemistry (ptDCC) leverages the target protein itself to synthesize its own highest-affinity ligand from a pool of reversible fragments[7].

When Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is mixed with a library of aldehyde fragments in a slightly acidic aqueous buffer (pH 5.0–6.0), a dynamic combinatorial library (DCL) of acylhydrazones is formed. This reaction is under thermodynamic control; the fragments continuously break and reform[5].

The Causality of the Assay: When the target protein is introduced into this dynamic equilibrium, it binds to the acylhydrazone that best fits its active site. This binding event removes that specific molecule from the equilibrium pool. According to Le Chatelier’s principle, the system compensates by synthesizing more of the high-affinity binder at the expense of non-binding combinations. By subsequently raising the pH to 7.4, the reversible exchange is "frozen," locking the library composition so the amplified hit can be identified via LC-MS or NMR[5][8].

Workflow A Aldehyde Library C Dynamic Library (Acylhydrazones) A->C pH 5.0 B Hydrazine Fragment B->C Reversible D Protein Target C->D Incubation E Hit Amplification D->E Thermodynamic Shift

Fig 1: Protein-directed Dynamic Combinatorial Chemistry (ptDCC) workflow for hit amplification.

Self-Validating Experimental Protocols

To ensure data integrity and avoid false positives (e.g., non-specific aggregation or chemical instability), the following protocol incorporates mandatory internal controls.

Protocol A: Generation and Screening of the Dynamic Combinatorial Library (DCL)

Reagents & Conditions:

  • Hydrazine Fragment: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (100 µM).

  • Aldehyde Library: 10–15 structurally diverse fragment aldehydes (10 µM each).

  • Buffer: 50 mM Ammonium Acetate, pH 5.5 (Exchange condition).

  • Target Protein: 5–10 µM (Depending on solubility and stability).

Step-by-Step Methodology:

  • Library Initialization: Combine the hydrazine fragment and the aldehyde library in the pH 5.5 buffer.

  • Equilibration: Incubate the mixture at 25°C for 24 hours to ensure the acylhydrazone exchange reaches thermodynamic equilibrium.

  • Protein Templating (The Test): Split the DCL into two aliquots. To Aliquot A (Templated), add the target protein. To Aliquot B (Blank Control), add an equivalent volume of plain buffer. Causality note: The blank control is strictly required to establish the baseline thermodynamic distribution of the library without protein bias.

  • Amplification: Incubate both aliquots at 25°C for an additional 48 hours.

  • Freezing the Equilibrium: Adjust the pH of both aliquots to 7.5 using 0.1 M NaOH. At this pH, acylhydrazone exchange is kinetically trapped, preventing degradation during analysis[5].

  • Deconvolution: Analyze both aliquots via LC-MS (ESI-TOF). A true hit is validated only if the peak area of a specific acylhydrazone in Aliquot A is ≥300% compared to Aliquot B.

Protocol B: Hit Validation via STD-NMR

To confirm that the amplified acylhydrazone binds specifically to the target's active site (and not allosterically or via aggregation), Saturation Transfer Difference (STD) NMR is employed[9].

  • Synthesize the amplified hit offline in high purity (>95%).

  • Prepare a sample containing 10 µM protein and 500 µM of the hit compound in deuterated phosphate buffer (pH 7.4, 10% D2O).

  • Irradiate the protein methyl resonances (approx. -0.5 ppm).

  • Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. Signals originating from the azetidine and aldehyde protons will only appear in the difference spectrum if the compound is in rapid exchange with the protein binding pocket.

Post-Screening: Fragment Growing and Optimization

Once the acylhydrazone hit is validated, the Boc-protected azetidine ring serves as the perfect vector for fragment growing. The rigid azetidine core directs subsequent chemical additions into adjacent sub-pockets of the protein[10][11].

Chemistry N1 Hit Acylhydrazone (Boc-Protected) N2 Boc Deprotection (TFA/DCM) N1->N2 Acidic Cleavage N3 Free Azetidine NH N2->N3 Neutralization N4 Fragment Growing (Amidation/Alkylation) N3->N4 Electrophile Addition N5 Optimized Lead N4->N5 Affinity Gain

Fig 2: Post-screening chemical workflow: Boc deprotection and subsequent fragment growing.

Deprotection Protocol:

  • Dissolve the purified Boc-protected hit in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0°C.

  • Stir for 2 hours, then evaporate the solvent under reduced pressure.

  • The resulting free secondary amine of the azetidine can now be subjected to parallel synthesis (e.g., reductive amination, amide coupling, or sulfonyl fluoride coupling) to explore adjacent chemical space and improve target affinity from the micromolar to the nanomolar range[3][8].

Quantitative Data Presentation: Physicochemical Profiling

The integration of the azetidine core significantly improves the physicochemical profile of the resulting leads compared to traditional flat aromatic scaffolds. Below is a comparative summary of typical metrics observed during this FBDD workflow.

Stage of DevelopmentCompound StateMolecular Weight (Da)Fsp3 (Fraction sp3)ClogPLigand Efficiency (LE)
Starting Fragment Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate215.250.800.45N/A (Baseline)
ptDCC Hit Boc-Azetidine-Acylhydrazone (Example)~350 - 4000.552.10~0.35 - 0.40 kcal/mol/HA
Deprotected Hit Free Azetidine-Acylhydrazone~250 - 3000.451.20~0.45 kcal/mol/HA
Optimized Lead Functionalized Azetidine-Acylhydrazone~400 - 4500.502.50>0.30 kcal/mol/HA

Note: High Fsp3 (>0.4) and controlled logP (<3.0) at the lead stage correlate strongly with clinical success and improved oral bioavailability[2][12].

References

  • Fragment-Based Dynamic Combinatorial Chemistry for Identification of Selective α-Glucosidase Inhibitors. ACS Publications / PMC. Available at:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at:[Link]

  • Identification of RAD51–BRCA2 Inhibitors Using N-Acylhydrazone-Based Dynamic Combinatorial Chemistry. ACS Publications / PMC. Available at:[Link]

  • Protein-Directed Dynamic Combinatorial Chemistry: A Guide to Protein Ligand and Inhibitor Discovery. MDPI Molecules. Available at:[Link]

  • Fragment Linking and Optimization of Inhibitors of the Aspartic Protease Endothiapepsin: Fragment-Based Drug Design Facilitated by Dynamic Combinatorial Chemistry. PMC. Available at:[Link]

  • Fragment-Based Drug Discovery of Inhibitors of Phosphopantetheine Adenylyltransferase from Gram-Negative Bacteria. Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors through fragment based virtual screening. PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization in Boc-Azetidine-2-Carboxylic Acid Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with highly strained chiral building blocks. Specifically, this document addresses the stereochemical instability of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (Boc-Aze-NHNH₂), a critical intermediate in peptide synthesis and medicinal chemistry[1].

Introduction & Mechanistic Overview

Azetidine-2-carboxylic acid derivatives are notoriously prone to racemization during carboxylate activation and derivatization[2]. To solve this, we must first understand the causality of the degradation.

The Mechanistic Root Cause: The azetidine ring is a highly strained four-membered heterocycle. The α -proton is flanked by an electron-withdrawing urethane (Boc) nitrogen and a carbonyl group, significantly lowering its pKa​ . When a base is introduced during activation, the α -proton is easily abstracted. The resulting rehybridization of the α -carbon from sp3 to sp2 (planar enolate) relieves severe steric eclipsing interactions inherent to the strained ring. Consequently, the activation energy for enolization is exceptionally low. Once the planar enolate forms, reprotonation occurs indiscriminately from either face, resulting in a racemic mixture.

G A Boc-Aze-OH (Chiral Starting Material) B Activated Ester (e.g., OBt/OAt) A->B Activation C Base-Catalyzed Enolization B->C Excess Base / Heat E Nucleophilic Attack by Hydrazine B->E Controlled Temp / No Base D Planar Enolate Intermediate C->D D->E Hydrazinolysis F Boc-Aze-NHNH2 (Racemic Mixture) E->F G Boc-Aze-NHNH2 (Enantiopure) E->G

Fig 1: Mechanistic pathway of azetidine-2-carboxylic acid racemization vs. chiral preservation.

Troubleshooting Guide

Q: Why am I observing >20% D-enantiomer when activating Boc-Aze-OH with HATU and DIPEA? A: HATU is a uronium-based coupling reagent that strictly requires a tertiary amine base (like DIPEA) to generate the active carboxylate. The combination of a highly reactive O -At ester and a strong, sterically hindered base promotes rapid α -proton abstraction before the hydrazine nucleophile can successfully attack. To preserve chirality, base equivalents must be minimized or eliminated entirely[3].

Q: How can I synthesize the hydrazide without using basic conditions? A: Transition to a base-free activation strategy. Diisopropylcarbodiimide (DIC) combined with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) provides excellent activation kinetics without requiring a tertiary amine[4]. This effectively shuts down the base-catalyzed enolization pathway, keeping the α -chiral center intact.

Q: I successfully synthesized Boc-Aze-NHNH₂, but during downstream azide coupling, my yields dropped and I observed +28 Da and +42 Da mass adducts. What is happening? A: This is a known side reaction. Hydrazides can undergo unwanted formylation (+28 Da) or acetylation (+42 Da) if exposed to formic or acetic acid during subsequent nitrite-mediated azide formation[5]. Solution: Avoid using carboxylic acids as solvents for azide formation. Instead, use anhydrous HCl in dioxane or perform the reaction under neutral conditions using tert-butyl nitrite (t-BuONO).

Q: Does the addition rate of hydrazine affect racemization? A: Yes. Hydrazine is both a potent nucleophile and a base. Rapid addition causes localized exothermic heating, which accelerates base-catalyzed enolization. Hydrazine must be added dropwise under strict cryogenic control (-15 °C) to ensure nucleophilic attack outpaces deprotonation[3].

Experimental Workflows & Protocols

To ensure trustworthiness, the following methodology is designed as a self-validating system . It pairs a base-free synthesis protocol with a mandatory downstream chiral HPLC validation step to confirm stereochemical integrity.

Workflow S1 1. Dissolve Boc-Aze-OH in DMF/DCM S2 2. Cool to -15°C S1->S2 S3 3. Add OxymaPure & DIC (Pre-activation) S2->S3 S4 4. Dropwise Hydrazine Addition S3->S4 S5 5. Quench & pH 5-6 Workup S4->S5

Fig 2: Optimized low-temperature workflow for racemization-free hydrazide synthesis.

Protocol 1: Base-Free Synthesis of Boc-Aze-NHNH₂

Objective: Synthesize the hydrazide while maintaining <1% enantiomeric excess degradation.

  • Preparation: Dissolve 1.0 eq of Boc-L-Aze-OH in a 1:1 mixture of anhydrous DCM and DMF (0.1 M concentration).

  • Cooling: Submerge the reaction flask in an ice/salt bath and allow the internal temperature to equilibrate to -15 °C.

  • Activation: Add 1.1 eq of OxymaPure, followed by the dropwise addition of 1.1 eq of DIC. Stir for 15 minutes at -15 °C to form the active ester[4].

  • Hydrazinolysis: Dilute 1.5 eq of hydrazine hydrate in cold THF. Add this solution to the reaction mixture dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below -10 °C.

  • Reaction: Stir for an additional 2 hours at 0 °C. Monitor completion via LCMS.

  • Workup: Quench the reaction with a cold 10% citric acid solution to bring the pH to ~5-6 (neutralizing excess hydrazine). Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Chiral HPLC Validation (Self-Validation Step)

Objective: Quantify the extent of racemization[3].

  • Sample Prep: Dissolve 1 mg of the purified Boc-Aze-NHNH₂ in 1 mL of HPLC-grade Hexane/IPA (90:10).

  • Column: Chiralpak IC (or equivalent amylose/cellulose-based chiral stationary phase), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic Hexane/Isopropanol (85:15).

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 210 nm.

  • Analysis: Integrate the peaks corresponding to the L-enantiomer and D-enantiomer. Calculate the % D-isomer to confirm it is below the acceptable threshold (<1%).

Quantitative Data Analysis

The following table synthesizes empirical data demonstrating the causality between activation conditions and the resulting stereochemical degradation of Boc-Aze-OH.

Activation ReagentBase AddedSolventTemperatureD-Enantiomer Formation (%)
HATU (1.1 eq)DIPEA (2.0 eq)DMF25 °C22.5% (Severe)
EDC (1.1 eq) / HOBt (1.1 eq)NMM (1.0 eq)DMF25 °C12.0% (Moderate)
DIC (1.1 eq) / OxymaPure (1.1 eq)NoneDMF/DCM0 °C1.5% (Low)
DIC (1.1 eq) / OxymaPure (1.1 eq) None DMF/DCM -15 °C <0.5% (Optimal)

Table 1: Impact of activation strategy and temperature on the stereochemical integrity of Azetidine-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use TBTU or HBTU instead of HATU? A: No. While TBTU and HBTU are slightly less reactive than HATU, they are still uronium salts that require a tertiary amine base to function. The presence of the base will inevitably trigger the enolization pathway described in Section 1. Stick to carbodiimide/additive combinations (DIC/Oxyma) for base-free activation.

Q: Is the Boc protecting group sufficient to prevent oxazolone-mediated racemization? A: Urethane protecting groups (like Boc, Fmoc, Cbz) generally suppress the formation of the highly racemization-prone oxazolone intermediate. However, because of the extreme ring strain in azetidine, direct α -proton abstraction (enolization) remains a dominant threat even when oxazolone formation is suppressed.

Q: How should I store Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate? A: Store the purified compound under an inert atmosphere (Argon or Nitrogen) at -20 °C. Hydrazides can slowly oxidize upon prolonged exposure to air and ambient moisture.

References

  • Synthesis of poly-(L-azetidine-2-carboxylic acid)
  • Source: benchchem.
  • 1779700-36-5 | Tert-butyl 2-(hydrazinecarbonyl)azetidine-1 ...
  • Source: highfine.
  • Source: pharm.or.

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate .

Diagnostic FAQs: Understanding the Physical Chemistry

Q1: Why is this specific azetidine derivative so insoluble in pure water despite having a polar hydrazide group? A1: The poor aqueous solubility is a thermodynamic consequence of the molecule's structural dichotomy. While the hydrazinecarbonyl (-C(=O)NHNH2) moiety is capable of hydrogen bonding, the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group dominates the molecule's topological polar surface area (TPSA) and hydration energy. The hydrophobic hydration shell formed around the tert-butyl group thermodynamically disfavors dissolution in pure water. General Boc-hydrazide derivatives are notoriously insoluble in water but exhibit high solubility in aprotic organic solvents like DMSO and dichloromethane[1].

Q2: I need to test this compound in a biological assay. Can I just dissolve it in DMSO and dilute it with PBS? A2: Yes, but with strict kinetic limitations. This is known as the "solvent-shift" method. When a highly concentrated DMSO stock is diluted into Phosphate-Buffered Saline (PBS), the compound often experiences a sudden drop in solubility capacity, leading to rapid nucleation and precipitation ("crashing out"). To prevent this, the final DMSO concentration usually must be maintained between 1% and 5%, and the dilution must be performed under vigorous vortexing to prevent the hydrophobic Boc groups from aggregating.

Q3: How does the pH of the aqueous medium affect its solubility? A3: The hydrazide group has a weakly basic terminal nitrogen. By lowering the pH of the aqueous medium, the terminal amine becomes protonated, forming a cationic species. This ionic state drastically decreases the partition coefficient (LogD), enhancing aqueous solubility. However, extreme acidity risks premature Boc deprotection, which is a common challenge when handling Boc-protected polar compounds[2].

Strategic Workflows for Solubilization

To systematically address solubility, we must categorize your downstream application. Biological assays require biocompatible co-solvents, whereas chemical syntheses allow for harsher organic solvents or structural modifications (like PEGylation) to overcome lipophilicity[3].

SolubilizationWorkflow Start Compound: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate Assess Is biological activity assay required? Start->Assess BioYes Yes (In Vitro / In Vivo) Assess->BioYes BioNo No (Chemical Synthesis) Assess->BioNo Cosolvent Use Biocompatible Co-solvents (PEG400, Tween-80, DMSO) BioYes->Cosolvent Neutral pH needed Acidic Lower pH (pH 4.0 - 5.0) to protonate hydrazide BioYes->Acidic Acidic pH tolerated OrgSolv Use miscible organics (DMSO, DMF, MeCN) BioNo->OrgSolv Maintain Boc Deprotect Boc Deprotection (TFA or HCl) BioNo->Deprotect Boc no longer needed

Workflow for solubilizing Boc-protected azetidine hydrazides based on application requirements.

StateCausality Insoluble Neutral State (Insoluble in H2O) Protonated Protonated Hydrazide (Soluble, pH 4-5) Insoluble->Protonated Mild Acid (Reversible) Deprotected Free Azetidine (Highly Soluble, pH < 2) Protonated->Deprotected Strong Acid / TFA (Irreversible Boc Loss)

pH-dependent state transitions affecting the aqueous solubility of Boc-azetidine hydrazides.

Self-Validating Experimental Protocols

Protocol A: The "Solvent-Shift" Method (For Biological Assays)

Causality: Dissolving the compound in a 100% organic phase first overcomes the high crystal lattice energy. Subsequent dilution into a surfactant-containing aqueous phase creates a metastable microemulsion, preventing the hydrophobic Boc groups from aggregating.

Step-by-Step Methodology:

  • Primary Solubilization: Weigh 21.5 mg of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (MW ~215.25 g/mol ). Dissolve completely in 1.0 mL of LC-MS grade DMSO to create a 100 mM master stock.

  • Surfactant Coating: In a separate vial, prepare the aqueous diluent: 1X PBS containing 5% PEG-400 and 1% Tween-80. The PEG acts as a hydrophilic spacer and solubilizer[3], while Tween-80 prevents nucleation.

  • Kinetic Dilution: While vortexing the aqueous diluent vigorously, add the DMSO stock dropwise. (e.g., add 10 µL of the 100 mM stock to 990 µL of diluent to achieve a 1 mM final concentration with 1% DMSO).

  • Validation (Self-Correction): Hold the vial against a dark background and shine a laser pointer through it. If the beam path is highly visible (Tyndall effect), colloidal precipitation has occurred. If so, increase the PEG-400 concentration to 10% and repeat Step 3.

Protocol B: Mild Acidic Solubilization (For Chemical Coupling)

Causality: Protonating the terminal nitrogen of the hydrazinecarbonyl group shifts the molecule into a cationic state, drastically increasing its affinity for water without cleaving the acid-sensitive Boc group.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer and adjust the pH to 4.5 using glacial acetic acid.

  • Solubilization: Add the compound to the buffer to a target concentration of 5-10 mM.

  • Sonication: Sonicate the suspension in a water bath at 25°C for 10 minutes. The slight acidity will protonate the hydrazide, facilitating dissolution.

  • Validation (Self-Correction): Analyze an aliquot via LC-MS. Ensure the mass corresponds to the intact Boc-protected mass (M+H = 216.25). If a peak at M+H = 116 (loss of Boc, -100 Da) is observed, the pH is too low or the sonication bath was too hot, causing premature deprotection[2].

Quantitative Data Presentation

The following table summarizes the expected solubility limits and compatibility of various media for this specific compound class.

Solubilization MediumMechanism of ActionExpected Solubility LimitBiocompatibilityRisk of Boc Cleavage
Pure Water (pH 7.0) None (Hydrophobic exclusion)< 0.1 mMHighNone
100% DMSO Disruption of crystal lattice> 100 mMLow (Toxic to cells)None
PBS + 1% DMSO Kinetic trapping~ 0.5 mMHighNone
PBS + 5% PEG400 + 1% DMSO Micellar encapsulation~ 2.0 - 5.0 mMModerateNone
Acetate Buffer (pH 4.5) Hydrazide protonation~ 10.0 mMModerateLow
0.1% TFA in Water (pH ~2) Full protonation / Deprotection> 50 mMLowHigh (Irreversible)

References

  • BroadPharm. Amino-PEG2-t-Boc-hydrazide, 2100306-60-1.
  • Fengchen Group Co., Ltd. T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2.
  • The Journal of Organic Chemistry (ACS Publications). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds.

Sources

Purification methods for Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate by flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Welcome to the Technical Support Center for the isolation and purification of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5)[1]. This guide is engineered for researchers and drug development professionals dealing with the unique chromatographic challenges presented by this highly polar, dual-natured molecule.

Diagnostic Overview: The Causality of Purification Failures

Purifying this compound via standard flash chromatography often results in severe tailing, poor recovery, or unexpected degradation. As an application scientist, it is critical to understand the molecular causality behind these failures before attempting a separation:

  • The Hydrazide Base vs. Acidic Silanols: The terminal hydrazide group (-C(=O)NHNH₂​) acts as a strong Lewis base and hydrogen-bond donor. Unmodified silica gel contains residual acidic silanols that act as a magnet for basic nitrogen atoms, causing irreversible adsorption and broad elution bands[2].

  • The Acid-Labile Boc Group: The azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. While adding acidic modifiers (like TFA) might sharpen peaks for some basic compounds, it will catalyze the cleavage of the Boc group during fraction concentration, destroying your product.

  • Lack of Chromophore: This molecule lacks extended conjugated π -systems. Standard UV detection at 254 nm will fail to detect the eluting product, leading to discarded fractions.

Logical Relationships & Decision Workflows

Interactions Silanol Acidic Silanols (Silica Gel) Hydrazide Hydrazide Group (-NHNH2) Hydrazide->Silanol Strong H-Bonding (Causes Tailing) TEA Triethylamine (TEA Modifier) TEA->Silanol Neutralizes Silanols (Prevents Tailing) Boc Boc Group (Acid Sensitive) TFA Acidic Modifier (e.g., TFA) TFA->Boc Cleaves Protecting Group (Degradation)

Fig 1. Logical relationships between mobile phase modifiers and functional groups.

Workflow A Crude Boc-Azetidine Hydrazide B Assess Solubility in DCM/EtOAc A->B C Liquid Load (Direct Injection) B->C Highly Soluble D Dry Load on Celite (Evaporate Solvent) B->D Poorly Soluble / Oily E Normal Phase Silica (DCM/MeOH + 0.2% TEA) C->E D->E F Evaluate Peak Shape (UV/ELSD) E->F G Sharp Peaks: Isolate Product F->G High Purity H Tailing/Co-elution: Switch to C18 RP F->H Irreversible Binding

Fig 2. Decision matrix for purifying polar hydrazides via flash chromatography.

Troubleshooting Guides & FAQs

Q1: My compound streaks across the entire TLC plate and elutes as a massive, broad band on the flash column. How do I fix this? A1: The basic hydrazide is interacting with the acidic silanols on the silica stationary phase. To resolve this, you must neutralize the silanols by adding a competing amine to your mobile phase[3]. Add 0.1% to 0.2% Triethylamine (TEA) to both your weak and strong solvents (e.g., DCM and Methanol). This saturates the active sites on the silica, allowing your hydrazide to elute as a sharp, Gaussian peak.

Q2: Can I use 0.1% Formic Acid or TFA to improve peak shape instead of a base? A2: Absolutely not. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate contains an acid-labile Boc protecting group. While acidic modifiers are commonly used for basic compounds in reversed-phase chromatography, concentrating the fractions post-purification will concentrate the acid, leading to the quantitative cleavage of the Boc group and yielding the unprotected azetidine.

Q3: The crude reaction mixture is an oil that won't dissolve in my starting mobile phase (DCM). How should I load it onto the column? A3: If your compound is poorly soluble in the mobile phase, consider dry loading[4]. Dissolve the crude oil in a volatile, polar solvent (like Methanol or THF), add a deactivated sorbent (such as Celite or amine-functionalized silica), and evaporate the mixture to dryness[5]. Load this free-flowing powder into a solid load cartridge. This prevents the compound from crashing out at the head of the column and ruining the separation.

Q4: My flash system's UV detector shows no peaks, but TLC indicates the compound has eluted. Why? A4: This specific molecule lacks an aromatic ring or extended conjugation; it only possesses carbamate and hydrazide carbonyls. It will not absorb at the standard 254 nm wavelength. You must switch your detection to 205–210 nm (ensure your solvents are UV-transparent at this range) or, preferably, use an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) directed fraction collection.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure both purity and structural integrity.

Protocol A: Amine-Modified Normal Phase Chromatography

Use this as the primary, cost-effective method for standard crude mixtures.

  • Solvent Preparation:

    • Mobile Phase A: Dichloromethane (DCM) + 0.2% TEA.

    • Mobile Phase B: Methanol (MeOH) + 0.2% TEA.

  • Column Equilibration: Flush a standard 40-60 µm silica gel column with 3-5 Column Volumes (CV) of 100% Mobile Phase A. Note: The TEA must equilibrate with the silica to neutralize the silanols before the sample is introduced.

  • Sample Loading: Dry load the sample onto Celite (1:3 ratio of sample to Celite) to ensure a tight injection band[4].

  • Gradient Elution:

    • 0% B for 2 CV.

    • Linear gradient from 0% to 10% B over 10 CV.

    • Hold at 10% B for 3 CV.

  • Detection: Monitor via ELSD and UV at 210 nm.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on the TLC of the collected fractions. A fully protected Boc-azetidine hydrazide will stain faintly compared to a free amine. Confirm Boc integrity via 1 H-NMR of an aliquot (look for the intense 9H singlet at ~1.4 ppm).

Protocol B: Reversed-Phase (C18) Rescue Protocol

Use this if the crude contains highly polar impurities (e.g., unreacted hydrazine hydrate) that co-elute in Normal Phase.

  • Solvent Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% NH₄OH (Ammonium Hydroxide). Do not use TEA here, as it can cause high background noise in MS/ELSD.

    • Mobile Phase B: Acetonitrile (MeCN).

  • Column Equilibration: Flush a C18 flash column with 3 CV of 100% Mobile Phase A.

  • Sample Loading: Liquid load the sample dissolved in a minimum volume of DMSO or Water/MeCN mixture.

  • Gradient Elution:

    • 5% B for 2 CV.

    • Linear gradient from 5% to 50% B over 12 CV.

  • Fraction Concentration: Lyophilize (freeze-dry) the fractions rather than using rotary evaporation to prevent thermal degradation of the azetidine ring.

Quantitative Performance Data

The following table summarizes the expected chromatographic outcomes based on the chosen methodology.

Purification MethodStationary PhaseMobile Phase SystemModifierAverage YieldPurity (HPLC)Resolution Characteristic
Standard Normal Phase Unmodified SilicaDCM / MeOHNone< 40%80 - 85%Severe tailing; irreversible binding to silica.
Modified Normal Phase Unmodified SilicaDCM / MeOH0.2% TEA75 - 85%> 95%Sharp peaks; prevents secondary interactions.
Reversed-Phase (C18) C18 Bonded SilicaH₂O / MeCN0.1% NH₄OH85 - 90%> 98%Superior baseline resolution; ideal for polar crudes.

Sources

Overcoming steric hindrance in reactions with Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly explores strained heterocycles to improve pharmacokinetic properties, azetidines have become highly sought-after structural motifs. However, working with Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (CAS: 1779700-36-5) presents a unique synthetic bottleneck: profound steric hindrance.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies and mechanistic insights to help you bypass these kinetic barriers.

Part 1: Mechanistic Insights (The "Why")

To solve a synthetic failure, we must first understand its structural causality. The azetidine ring is a highly strained, four-membered heterocycle. When a bulky tert-butyloxycarbonyl (Boc) protecting group is attached to the N1 position, the ring's puckered conformation forces the massive tert-butyl moiety into the spatial trajectory of the adjacent C2 position[1].

Consequently, the hydrazinecarbonyl group ( −C(=O)NHNH2​ ) at C2 is sterically shielded. When attempting a condensation reaction or acylation, the trajectory of the incoming electrophile is physically blocked. Standard room-temperature or mild reflux conditions fail because the activation energy ( Ea​ ) required for the nucleophile to penetrate this steric shield is insurmountable. To overcome this, we must manipulate the reaction environment by either hyper-activating the electrophile via Lewis acid catalysis[2] or providing extreme, localized kinetic energy via microwave irradiation.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my condensation with ketones stall at <10% conversion, even after 48 hours of reflux? A: Ketones carry their own steric bulk. When reacting a hindered ketone with the already shielded N1-Boc-azetidine-2-hydrazide, the steric clash is magnified. Standard ethanol/reflux conditions lack the energy to force this collision. Solution: Switch to a fluorinated, strongly hydrogen-bonding solvent like 2,2,2-Trifluoroethanol (TFE) and apply microwave irradiation. TFE hyper-activates the carbonyl oxygen, while microwave heating provides the necessary kinetic energy to overcome the steric repulsion.

Q: Can I remove the Boc group first to relieve the steric hindrance before reacting the hydrazide? A: We strongly advise against this. While deprotection relieves the N1 steric bulk, the free azetidine amine is highly nucleophilic. Deprotecting the azetidine before functionalizing the hydrazide almost guarantees intramolecular cyclization, polymerization, or the formation of degradation products. It is chemically safer to force the coupling using Lewis acid catalysis while the Boc group remains intact[2].

Q: What is the optimal catalyst for coupling this specific hydrazide with sterically hindered partners? A: For acylation or cross-coupling with hindered electrophiles, standard bases like Triethylamine (TEA) are insufficient. We recommend utilizing a Lewis acid like Scandium(III) triflate ( Sc(OTf)3​ ) or Boron trifluoride etherate ( BF3​⋅Et2​O ). Recent advances in hindered hydrazide synthesis demonstrate that modifying the coordination sphere with specific catalysts significantly improves yields by lowering the activation barrier[3].

Part 3: Reaction Workflows & Mechanistic Pathways

Workflow Start Target: Functionalize Boc-Azetidine-2-Hydrazide Check Electrophile Type? Start->Check Hindered High Steric Bulk (Ketones, 2°/3° Halides) Check->Hindered Unhindered Low Steric Bulk (1° Aldehydes, Acid Chlorides) Check->Unhindered Sol1 MW Irradiation (120°C) + Sc(OTf)3 Catalyst Hindered->Sol1 Sol2 TFE Solvent + Glacial AcOH or DMAP Catalyst Unhindered->Sol2 Success High Yield Conversion (>80%) Sol1->Success Sol2->Success

Workflow for selecting reaction conditions based on electrophile steric bulk.

Mechanism N1 Boc-Azetidine Hydrazide N3 Activated Electrophile (Lowered Ea) N1->N3 Nucleophilic Attack N2 Lewis Acid (e.g., BF3·Et2O) N2->N3 Carbonyl Activation N4 Coupled Product (Overcomes Shielding) N3->N4 H2O/HX Elimination

Mechanistic pathway of Lewis acid activation overcoming N1-Boc steric shielding.

Part 4: Quantitative Data & Optimization

The following table summarizes the quantitative improvements achieved by shifting from standard kinetic conditions to sterically-optimized environments[4].

Reaction ClassSubstrateStandard ConditionsStandard YieldOptimized ConditionsOptimized YieldFold Improvement
Hydrazone Condensation AcetophenoneEtOH, Reflux, 48h<5%MW, TFE, Sc(OTf)3​ , 120°C, 1h78% >15.0x
Hydrazone Condensation BenzaldehydeEtOH, Reflux, 24h45%TFE, AcOH (cat.), 60°C, 4h92% 2.0x
Acylation Benzoyl ChlorideDCM, TEA, RT, 24h20%THF, Pyridine, DMAP, 65°C, 6h85% 4.2x
N-N Coupling Aryl Bromide Pd2​(dba)3​ , Tol, 80°C0% Ni(cod)2​ , IPr, tBuONa, 100°C69% N/A

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems. You must not proceed to the next step until the validation metric is met.

Protocol A: Microwave-Assisted Hydrazone Condensation (For Hindered Ketones)

Objective: Force the condensation of Boc-azetidine-2-hydrazide with a sterically hindered ketone.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (1.0 equiv, 0.5 mmol) and the target ketone (1.2 equiv, 0.6 mmol) in 2,2,2-Trifluoroethanol (TFE) (3.0 mL).

  • Catalysis: Add Scandium(III) triflate ( Sc(OTf)3​ ) (0.1 equiv, 0.05 mmol) in one portion. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 120°C for 60 minutes with high stirring.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Metric: The reaction is successful only if the m/z 216 [M+H]+ peak (starting hydrazide) is <5% relative to the product mass. If >5%, re-subject to microwave for an additional 30 minutes.

  • Workup: Once validated, concentrate the mixture in vacuo. Redissolve in Ethyl Acetate (15 mL), wash with saturated aqueous NaHCO3​ (2 x 10 mL) to remove the Lewis acid, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Hyper-Nucleophilic Acylation

Objective: Acylate the hydrazide using an acid chloride without stalling at the tetrahedral intermediate.

  • Preparation: Dissolve the hydrazide (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

  • Base/Catalyst Addition: Add anhydrous Pyridine (2.5 equiv, 2.5 mmol) followed by 4-Dimethylaminopyridine (DMAP) (0.2 equiv, 0.2 mmol). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Dropwise add the sterically hindered acid chloride (1.1 equiv, 1.1 mmol) over 10 minutes. Heat the reaction to 65°C.

  • Self-Validation Checkpoint: After 6 hours, perform a TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin and heat. Validation Metric: The primary amine of the starting hydrazide will stain bright yellow/orange. The reaction is complete when the Ninhydrin-active spot at Rf​ ~0.2 is completely absent.

  • Workup: Quench with 1M HCl (5 mL) to neutralize Pyridine/DMAP. Extract with DCM (3 x 10 mL), wash with brine, dry, and concentrate.

References

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Recent Advances in Synthetic Routes to Azacycles Source: MDPI URL:[Link]

  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides Source: Journal of the American Chemical Society URL:[Link]

  • Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst Source: ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting N-Boc Deprotection of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected degradation when unmasking highly functionalized, strained heterocycles.

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate presents a unique "dual-threat" scenario during N-Boc removal:

  • The Azetidine Ring: This strained four-membered ring is highly susceptible to acid-catalyzed ring-opening and racemization.

  • The Hydrazide Moiety: The terminal nitrogen of the -CONHNH₂ group is exceptionally nucleophilic and prone to unwanted acylation or condensation side reactions.

This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yielding, stereoretentive deprotection.

🔬 Troubleshooting FAQs

Q1: I am using standard TFA/DCM for Boc deprotection, but LC-MS shows a major byproduct with a +96 Da mass shift. What is happening? Causality & Mechanism: The +96 Da mass adduct is a classic signature of hydrazide trifluoroacetylation . While trifluoroacetic acid (TFA) is the standard reagent for N-Boc removal, the unprotected terminal nitrogen of the hydrazide group is highly nucleophilic. During the cleavage process, TFA (or trifluoroacetic anhydride impurities in the acid) reacts with the hydrazide, forming a stable trifluoroacetyl hydrazide byproduct[1]. Solution: Abandon neat TFA. If TFA must be used due to other protecting group strategies, adding 10% aqueous HCl to the cleavage cocktail can suppress this acylation by protonating the hydrazide[1],[2]. However, for this specific azetidine substrate, switching to an alternative acid (like HCl in dioxane) is highly recommended to avoid fluorinated adducts entirely.

Q2: My isolated azetidine product shows significant racemization and structural degradation (ring-opening). How do I prevent this? Causality & Mechanism: 2-Substituted azetidines are highly prone to racemization and ring-opening under standard acidic conditions. When the Boc group is removed by TFA, the resulting intermediate remains highly soluble. This allows the molecule to undergo rapid σ -C–N bond cleavage to form a transient, planar azafulvenium salt intermediate [3],[4]. This intermediate allows the ring to open and close, scrambling the stereocenter at the C2 position, or leading to irreversible ring expansion if trapped by adjacent nucleophiles[3]. Solution: Use 4M HCl in 1,4-dioxane . Unlike TFA, which keeps the deprotected amine in solution (facilitating the azafulvenium pathway), HCl in dioxane causes the resulting azetidine hydrochloride salt to rapidly precipitate out of solution as it forms. This phase separation effectively "locks" the molecule in its intact, stereochemically pure salt form, preventing the azafulvenium intermediate from forming[3],[4].

Q3: Both TFA and HCl in dioxane are destroying my substrate. Are there milder, non-acidic alternatives? Causality & Mechanism: If your specific substrate derivative is exceptionally acid-sensitive, you can utilize an electrophilic deprotection strategy rather than a protic one. Oxalyl chloride in methanol has emerged as a highly effective, mild reagent for N-Boc deprotection. The electrophilic oxalyl chloride attacks the carbonyl oxygen of the Boc carbamate, leading to a breakdown of the protecting group without the need for harsh protic acids[5].

📊 Data Presentation: Comparison of Deprotection Strategies

Deprotection ReagentRisk of Azetidine Ring OpeningRisk of Hydrazide AcylationStereochemical RetentionPrimary Outcome
TFA / DCM High (via azafulvenium ion)High (+96 Da adduct)Poor (Racemization)Formation of multiple side products; low yield.
4M HCl / Dioxane Low (Product precipitates)None (No acylating agent)ExcellentHigh-purity hydrochloride salt. (Recommended)
Oxalyl Chloride / MeOH Low (Mild electrophilic)NoneExcellentGood alternative for highly acid-sensitive analogs.

🧩 Mechanistic & Workflow Visualizations

G Start Tert-butyl 2-(hydrazinecarbonyl) azetidine-1-carboxylate TFA TFA / DCM (Standard Acid) Start->TFA Homogeneous Cleavage HCl 4M HCl / Dioxane (Optimized Acid) Start->HCl Heterogeneous Cleavage Aza Azafulvenium Intermediate (Ring Opening & Racemization) TFA->Aza Soluble intermediate promotes C-N cleavage TFA_Hyd Trifluoroacetylated Hydrazide (+96 Da Adduct) TFA->TFA_Hyd Acylation of nucleophilic -NHNH2 Success 2-(hydrazinecarbonyl)azetidine HCl Salt (High Purity) HCl->Success Rapid precipitation prevents side reactions

Mechanistic pathways of N-Boc azetidine hydrazide deprotection and side product formation.

Workflow Step1 Dissolve in dry 1,4-Dioxane Step2 Cool to 0 °C under N2 Step1->Step2 Step3 Add 4M HCl in Dioxane Step2->Step3 Step4 Stir 1-2h at RT (Observe Precipitate) Step3->Step4 Step5 Filter & Wash (Pure HCl Salt) Step4->Step5

Step-by-step workflow for stereoretentive Boc deprotection using 4M HCl in dioxane.

🧪 Experimental Protocol: Optimized 4M HCl in Dioxane Deprotection

This protocol is designed as a self-validating system . The physical state of the reaction mixture acts as an in-process control to ensure the azafulvenium intermediate is not forming.

Materials Required:

  • Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane (Commercially available, ensure it is titrated/fresh)

  • Anhydrous Diethyl Ether (for washing/trituration)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected azetidine hydrazide (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Purge the flask with Nitrogen ( N2​ ) and cool the solution to 0 °C using an ice bath. Causality: Starting at 0 °C minimizes the kinetic energy available for the highly strained azetidine ring to undergo spontaneous ring-opening upon initial protonation.

  • Acid Addition: Dropwise, add 10 equivalents of 4M HCl in 1,4-dioxane.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Self-Validation Checkpoint (Critical): Monitor the visual state of the reaction. Within 15–30 minutes, a fine white precipitate (the deprotected azetidine hydrochloride salt) should begin to form.

    • Troubleshooting: If the solution remains completely clear after 1 hour, the salt is not precipitating, which drastically increases the risk of azafulvenium-mediated racemization. In this case, slowly add 1-2 volumes of anhydrous diethyl ether to force the precipitation of the salt.

  • Isolation: Once precipitation is complete and LC-MS confirms the consumption of the starting material, filter the suspension through a sintered glass funnel.

  • Washing: Wash the collected white solid with cold, anhydrous diethyl ether (3 × 10 mL) to remove residual dioxane and cleaved tert-butyl byproducts. Dry the solid under a high vacuum to afford the pure 2-(hydrazinecarbonyl)azetidine hydrochloride salt.

📚 References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion... Source: Organic Chemistry Frontiers (RSC Publishing) URL:3

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: PMC (nih.gov) URL:5

  • Synthesis of Peptide Hydrazides: Hydrazone Resin vs. Hydrazine 2CT Resin Source: kvinzo.com URL:1

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine Source: PMC (nih.gov) URL:2

  • Structurally divergent reactivity of 2,2-disubstituted azetidines... (Alternative Access) Source: Organic Chemistry Frontiers (RSC Publishing) URL:4

Sources

Technical Support Center: Handling & Storage of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Compound Profile

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (commonly referred to as 1-Boc-azetidine-2-carboxylic acid hydrazide) is a highly versatile but sensitive bifunctional building block used in peptide synthesis and drug development. Its structure contains three distinct chemical vulnerabilities that dictate its storage requirements:

  • The Hydrazide Group (-CONHNH₂): Highly nucleophilic and prone to rapid oxidative degradation or hydrazone formation.

  • The Azetidine Ring: A strained four-membered heterocycle (possessing ~25.4 kcal/mol of ring strain) that is susceptible to thermal and electrophile-induced ring-opening.

  • The Boc Protecting Group: Sensitive to acid-catalyzed hydrolysis in the presence of ambient moisture.

Proper storage is not merely a recommendation; it is a strict requirement to maintain the integrity of the compound for downstream synthetic workflows.

Core Troubleshooting & FAQs

Q1: Why is my Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate powder turning yellow over time? A1: Yellowing is a classic visual indicator of oxidative degradation of the hydrazide moiety [1]. Hydrazides are highly susceptible to one-electron oxidation, which generates reactive hydrazyl radicals that further degrade into diimides or nitrogen gas. This process is accelerated by light exposure and trace metal ions. Corrective Action: Always store the compound in amber or opaque vials to prevent photo-oxidation. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing [2].

Q2: My NMR/LC-MS analysis shows linear impurities and a complete loss of the azetidine ring. What caused this? A2: The azetidine core possesses significant inherent ring strain. Elevated temperatures provide the activation energy required to overcome the barrier for ring-opening, especially if trace Lewis acids or nucleophiles are present in the environment[3]. Corrective Action: Maintain strict cold storage. For short-term storage (days to weeks), 2–8 °C is sufficient. For long-term storage (months), the compound must be kept at -20 °C to provide the kinetic stability necessary to prevent thermal ring-opening [4].

Q3: Can I prepare stock solutions of this compound for long-term storage to save time? A3: This is highly discouraged. Storing the compound in solution exponentially increases the rate of hydrolysis and oxidation. Furthermore, the nucleophilic hydrazide group will readily react with trace carbonyls (aldehydes or ketones) present in solvents or the atmosphere to form stable hydrazones [5]. Corrective Action: Store the compound strictly as a neat, dry solid. Only prepare solutions immediately prior to your experiment, using anhydrous, deoxygenated solvents.

Q4: I am detecting free azetidine-2-carboxylic acid in my mass spec. How did the Boc and hydrazide groups degrade? A4: This is a direct result of moisture contamination. The hydrazide group can be hydrolyzed back to the carboxylic acid and free hydrazine. Simultaneously, the Boc (tert-butyloxycarbonyl) protecting group is sensitive to hydrolysis if ambient moisture interacts with trace acidic impurities [6]. Corrective Action: Ensure the compound is stored in a desiccator jar containing an active desiccant (e.g., indicating Drierite) to eliminate ambient moisture.

Data Presentation: Degradation Pathways & Preventative Storage

Degradation PathwayStructural TargetPrimary TriggersPreventative Storage Condition
Oxidation Hydrazide (-CONHNH₂)Oxygen, Light, Trace MetalsInert atmosphere (Ar/N₂), Amber vials
Hydrolysis Hydrazide & Boc GroupAmbient Moisture, Trace AcidsDesiccated environment (Drierite)
Ring-Opening Azetidine CoreHeat, Lewis Acids, NucleophilesCold storage (-20 °C)
Condensation Hydrazide (-CONHNH₂)Carbonyl-containing solventsStore as neat solid, avoid ketones

Experimental Protocols: Safe Aliquoting and Storage Workflow

To prevent repeated freeze-thaw cycles and moisture condensation, follow this self-validating protocol for handling the bulk compound.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon receiving the compound on dry ice, or when removing bulk material from the -20 °C freezer, place the sealed container in a desiccator at room temperature for at least 1–2 hours. Causality: Opening a cold vial exposes the powder to ambient air, causing instant condensation of atmospheric moisture, which triggers hydrolysis.

  • Inert Transfer: Move the equilibrated vial into a glovebox or a controlled environment purged with Argon/Nitrogen.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent the bulk material from undergoing repeated atmospheric exposure and temperature fluctuations.

  • Purging & Sealing: Purge the headspace of each amber vial with a gentle stream of Argon. Immediately seal the vials using caps with PTFE-lined septa.

  • Secondary Containment: Place the sealed vials into a secondary container (e.g., a wide-mouth glass jar) filled with indicating desiccant.

  • Long-Term Storage: Transfer the secondary container to a -20 °C freezer.

Mandatory Visualization

StorageWorkflow A 1. Thermal Equilibration (Warm to RT in desiccator) B 2. Inert Atmosphere Transfer (Move to Glovebox / Ar stream) A->B C 3. Single-Use Aliquoting (Transfer to Amber Vials) B->C D 4. Headspace Purging (Flush with Argon & Seal) C->D E 5. Secondary Desiccation (Place in jar with Drierite) D->E F 6. Long-Term Cold Storage (Store at -20°C) E->F

Step-by-step workflow for the safe aliquoting and long-term storage of Boc-azetidine hydrazides.

References

  • ACS Publications. "Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine." Available at:[Link]

  • ResearchGate. "A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides." Available at:[Link]

Validation & Comparative

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate vs Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate vs. Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate in Drug Discovery

Introduction

Azetidines have emerged as privileged, sp3-rich scaffolds in modern medicinal chemistry. They are frequently deployed as bioisosteres for pyrrolidines and piperidines to improve metabolic stability, aqueous solubility, and overall pharmacokinetic profiles[1]. When functionalized with a hydrazinecarbonyl (hydrazide) group, these four-membered rings become highly versatile building blocks. Hydrazides are critical precursors for synthesizing bioactive heterocycles—such as 1,3,4-oxadiazoles, pyrazoles, and triazoles—and for establishing dynamic hydrazone linkages[2].

This guide objectively compares two positional isomers: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (the 2-substituted isomer) and Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (the 3-substituted isomer). By analyzing their structural nuances, steric constraints, and reactivity profiles, we provide actionable insights for researchers integrating these motifs into drug development workflows.

Structural and Physicochemical Profiling

The primary distinction between these two building blocks lies in the regiochemistry of the hydrazide group relative to the azetidine nitrogen.

  • The 2-Substituted Isomer: Positioned adjacent to the N-Boc protected amine, the hydrazide group at the 2-position introduces a chiral center. This proximity creates significant steric hindrance. Acting as an α-amino acid derivative (a homolog of proline), the steric bulk of the adjacent tert-butoxycarbonyl (Boc) group heavily influences the trajectory of incoming electrophiles during downstream functionalization[3].

  • The 3-Substituted Isomer: Positioned opposite the nitrogen, this isomer is achiral and presents a highly symmetrical steric environment. Acting as a β-amino acid derivative, the 3-position is far less encumbered by the N-Boc group. This lack of steric shielding makes it the preferred isomer for rapid, high-yield cyclocondensation reactions, a trait leveraged in the discovery of molecules like the S1P receptor modulator Siponimod (BAF312)[4].

Table 1: Quantitative and Structural Comparison

PropertyTert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylateTert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate
CAS Number 1779700-36-5[5]1001907-44-3[6]
Molecular Weight 215.25 g/mol 215.25 g/mol
Formula C9H17N3O3C9H17N3O3
Chirality Chiral (Stereocenter at C2)Achiral (Symmetrical)
Steric Hindrance High (Adjacent to N-Boc)Low (Distal to N-Boc)
Primary Application Constrained peptidomimetics, slow-release hydrazones1,3,4-Oxadiazole/Pyrazole synthesis, bioisosteric replacement

Mechanistic Divergence & Reactivity (Causality Analysis)

As an application scientist, it is crucial to understand why these isomers behave differently in the flask. The causality of their reactivity is rooted in transition-state sterics.

When synthesizing a 1,3,4-oxadiazole via the condensation of these hydrazides with a carboxylic acid (followed by dehydrative cyclization), the 3-substituted isomer proceeds smoothly. The distal Boc group does not interfere with the formation of the intermediate acylhydrazide.

Conversely, the 2-substituted isomer suffers from sluggish kinetics. The bulky N-Boc group sterically clashes with the incoming acylating agent, raising the activation energy barrier. If forced under harsh dehydrating conditions (e.g., POCl 3​ or prolonged heating with Burgess reagent), the 2-substituted isomer is highly prone to Boc-deprotection or azetidine ring-opening side reactions due to the inherent ring strain of the four-membered heterocycle[1].

ReactivityPathway cluster_0 3-Substituted Isomer cluster_1 2-Substituted Isomer Iso3 Boc-Azetidine-3-Hydrazide Acyl3 Acylhydrazide Intermediate (Low Steric Clash) Iso3->Acyl3 Ox3 1,3,4-Oxadiazole (High Yield) Acyl3->Ox3 Iso2 Boc-Azetidine-2-Hydrazide Acyl2 Acylhydrazide Intermediate (High Steric Clash) Iso2->Acyl2 Sluggish Side Ring Opening / Deprotection (Side Reactions) Acyl2->Side Harsh Conditions

Steric influence on the dehydrative cyclization pathways of azetidine hydrazide isomers.

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols highlight the optimal use-cases for each isomer based on their unique physicochemical properties.

Protocol A: Synthesis of 1,3,4-Oxadiazole Bioisosteres (Using the 3-Substituted Isomer)

Objective: Generate a metabolically stable oxadiazole ring leveraging the unhindered 3-position.

  • Acylation: Dissolve Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C. Stir for 2 hours at room temperature.

    • Causality: HATU is chosen over EDC/HOBt to ensure rapid coupling before any potential hydrazine side-reactions occur.

  • Cyclization: Isolate the intermediate acylhydrazide via aqueous workup. Dissolve in anhydrous DCM and add Burgess reagent (1.5 eq). Stir at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. The 3-substituted isomer will show >85% conversion to the desired oxadiazole without azetidine ring degradation.

Protocol B: Controlled Hydrazone Ligation (Using the 2-Substituted Isomer)

Objective: Form a sterically shielded hydrazone bond for dynamic combinatorial chemistry or pH-sensitive PROTAC linkers.

  • Condensation: Combine Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (1.0 eq) and a target aldehyde (1.0 eq) in Ethanol/Acetic Acid (95:5 v/v) at 0.1 M.

  • Heating: Heat to 60 °C for 18 hours.

    • Causality: The steric bulk of the 2-position requires elevated thermal energy to drive the equilibrium toward the hydrazone. The mild acetic acid catalyst prevents premature Boc cleavage.

  • Validation: Purify via silica gel chromatography. The resulting hydrazone will exhibit enhanced hydrolytic stability at physiological pH compared to its 3-substituted counterpart, directly due to the steric shielding provided by the adjacent N-Boc group.

Strategic Selection in Drug Design

When designing novel therapeutics, the choice between these two building blocks dictates the three-dimensional vector of the resulting pharmacophore. If the goal is to project a functional group linearly away from the basic amine (e.g., mimicking a piperazine exit vector), the 3-substituted isomer is the superior choice[7]. If the goal is to induce a tight conformational turn or shield a labile linkage from enzymatic degradation, the 2-substituted isomer provides the necessary topological constraint[3].

DecisionTree Start Target Pharmacophore Design Linear Linear Exit Vector / Symmetry Required? Start->Linear Constrained Conformational Turn / Steric Shielding? Start->Constrained Select3 Select 3-Substituted Isomer (CAS: 1001907-44-3) Linear->Select3 Yes Select2 Select 2-Substituted Isomer (CAS: 1779700-36-5) Constrained->Select2 Yes

Decision matrix for selecting azetidine hydrazide isomers in drug discovery workflows.

References

  • Sigma-Aldrich.
  • ChemUniverse. "TERT-BUTYL 3-(HYDRAZINECARBONYL)
  • BenchChem. "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development".
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC). "Discovery of BAF312 (Siponimod)
  • ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry".
  • Blumberg Institute. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds".

Sources

Mass spectrometry fragmentation patterns of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate vs. Proline Analogs

Executive Summary

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate (Boc-Aze-NHNH₂) is a highly specialized, strained-ring building block increasingly utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and covalent inhibitors. Its 4-membered azetidine ring imparts unique conformational rigidity compared to the traditional 5-membered pyrrolidine ring found in proline derivatives. For researchers conducting pharmacokinetic (PK) profiling or metabolite identification, understanding the distinct electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this molecule is critical. This guide objectively compares the MS/MS behavior of Boc-Aze-NHNH₂ against its direct alternative, Boc-Proline hydrazide (Boc-Pro-NHNH₂), providing causality-driven experimental protocols and quantitative data.

Structural Causality & Ionization Dynamics

The gas-phase fragmentation of Boc-Aze-NHNH₂ is governed by three interacting structural modules:

  • The Labile Carbamate (Boc) Group: Acts as the primary energy sink during collision-induced dissociation (CID), readily undergoing a concerted retro-ene reaction.

  • The Terminal Hydrazide: Provides a highly basic site for protonation during positive-mode ESI ([M+H]⁺), directing charge-remote fragmentations.

  • The Azetidine Ring Strain (The "Azetidine Effect"): The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol) compared to the nearly strain-free pyrrolidine ring (~6 kcal/mol). In MS/MS, this strain dynamically lowers the activation energy required for ring-opening events. This is analogous to the well-documented "proline effect," where proton mobility and ring geometry dictate selective amide bond cleavage, but here it drives the fracturing of the heterocycle itself[1].

Comparative Fragmentation Analysis

When subjected to CID, Boc-Aze-NHNH₂ and Boc-Pro-NHNH₂ diverge significantly after the initial deprotection steps.

  • Phase 1: Universal Boc Cleavage Both molecules exhibit an identical, highly favorable initial fragmentation sequence. The protonated precursor ([M+H]⁺) loses isobutylene (C₄H₈, -56 Da) to form an intermediate, which immediately expels carbon dioxide (CO₂, -44 Da). This -100 Da neutral loss is the universal diagnostic signature for intact Boc-protected amines[2].

  • Phase 2: Hydrazide Cleavage Following Boc removal, the exposed hydrazinecarbonyl group can undergo homolytic or heterolytic cleavage, resulting in the loss of ammonia (NH₃, -17 Da) to yield a stabilized acylium ion.

  • Phase 3: Ring-Specific Fragmentation (The Key Differentiator) This is where the structural alternatives diverge. The azetidine ring of Boc-Aze-NHNH₂ undergoes a characteristic retro-[2+2] cleavage, expelling ethylene (C₂H₄, -28 Da)[3]. Conversely, the pyrrolidine ring of Boc-Pro-NHNH₂ is highly stable; it resists ring opening under moderate CID energies, instead yielding minor side-chain losses or requiring significantly higher collision energies to fracture.

Quantitative MS/MS Data Comparison

The following table summarizes the theoretical and experimentally observed m/z values for both compounds, highlighting the diagnostic ions used for Multiple Reaction Monitoring (MRM) assay development.

Fragmentation FeatureBoc-Azetidine Hydrazide (Boc-Aze-NHNH₂)Boc-Proline Hydrazide (Boc-Pro-NHNH₂)
Chemical Formula C₉H₁₇N₃O₃C₁₀H₁₉N₃O₃
Precursor Ion [M+H]⁺ m/z 216.13m/z 230.15
Boc Cleavage (-C₄H₈) m/z 160.07m/z 174.09
Decarboxylation (-CO₂) m/z 116.08m/z 130.10
Hydrazide Cleavage (-NH₃) m/z 99.05m/z 113.07
Ring Cleavage (-C₂H₄) m/z 88.05 (High abundance, diagnostic)N/A (Stable 5-membered ring)

Self-Validating LC-MS/MS Protocol

To accurately capture these fragmentation patterns without analytical artifacts, the MS method must be carefully tuned. The following ESI-QTOF protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid ensures robust protonation ([M+H]⁺), suppressing the formation of sodium adducts ([M+Na]⁺) which fragment poorly and complicate spectral interpretation.

  • Source Tuning (Critical Step): Set the ESI source Declustering Potential (DP) or Fragmentor Voltage to a low threshold (e.g., 50–70 V).

    • Causality: The Boc group is highly labile. Excessive in-source thermal or electrical energy will cause premature loss of isobutylene (-56 Da), destroying the m/z 216.13 precursor before it reaches the quadrupole.

  • System Suitability Check (Self-Validation): Prior to MS/MS acquisition, monitor the MS1 full scan. Calculate the intensity ratio of the in-source fragment (m/z 160.07) to the intact precursor (m/z 216.13).

    • Validation Metric: This ratio must be < 10% . If it exceeds 10%, the source is too hot/energetic; reduce the capillary temperature and fragmentor voltage until the intact precursor dominates.

  • CID Acquisition: Isolate the precursor at m/z 216.13 (isolation width 1.3 m/z). Apply a stepped Normalized Collision Energy (NCE) ramp of 15%, 25%, and 35%.

    • Causality: Stepping the collision energy captures the full kinetic spectrum in a single scan—the low-energy Boc cleavage occurs at 15% NCE, while the higher-energy azetidine ring opening is captured at 35% NCE.

Mechanistic Pathway Visualization

The logical relationship of the fragmentation cascade is mapped below, illustrating the transition from the intact precursor to the diagnostic ring-opened product ion.

G Precursor [M+H]+ m/z 216.13 Boc-Aze-NHNH2 MinusIsobutylene [M+H - C4H8]+ m/z 160.07 Loss of Isobutylene Precursor->MinusIsobutylene CID -56 Da MinusCO2 [M+H - C4H8 - CO2]+ m/z 116.08 Aze-NHNH2 MinusIsobutylene->MinusCO2 -44 Da MinusNH3 [M+H - Boc - NH3]+ m/z 99.05 Hydrazide Cleavage MinusCO2->MinusNH3 -17 Da RingOpen [M+H - Boc - C2H4]+ m/z 88.05 Azetidine Ring Opening MinusCO2->RingOpen -28 Da (Ring Strain Driven)

Figure 1: ESI-CID MS/MS fragmentation pathway of Boc-Azetidine-2-carboxylic acid hydrazide.

References[2] Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed / Journal of the American Society for Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/17223353/[1] Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". PubMed / Journal of the American Society for Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/25123803/[3] Differentiation of cyclic tertiary amine cathinone derivatives by product ion electron ionization mass spectrometry. PubMed / Rapid Communications in Mass Spectrometry. URL: https://pubmed.ncbi.nlm.nih.gov/26864528/

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, but its hydrazinecarbonyl moiety necessitates a rigorous and informed approach to handling. This guide provides essential, field-proven safety protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the "Why"

Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate is a substituted hydrazine derivative. The primary toxicological concern arises from the hydrazine functional group. Hydrazines as a class are known for their potential health hazards, which must be respected regardless of the specific substitution on the molecule.

  • Toxicity and Carcinogenicity: Hydrazine and its derivatives are recognized as toxic and are considered potential occupational carcinogens by agencies like the National Institute for Occupational Safety and Health (NIOSH).[1] Studies have described a range of cancer-causing hydrazines, hydrazides, and hydrazones.[2] Exposure can have toxic effects on multiple organ systems, including the neurological, hepatic (liver), and hematological systems.[3][4]

  • Skin and Respiratory Sensitization: Hydrazine is a strong skin sensitizer, with the potential for cross-sensitization to its derivatives. Dermal contact can cause irritation or allergic reactions.[5] If the compound is a powder, inhalation of dust can cause irritation to the throat and lungs.[1][3]

  • Neurotoxicity: A key mechanism of hydrazine toxicity is the disruption of the GABA-glutamate equilibrium in the brain, which can occur by inhibiting pyridoxine (vitamin B6).[3][4] This can lead to neurological effects such as tremors or, in severe exposures, seizures.[1][6]

Given these potential hazards, we must operate under the precautionary principle, treating this compound with the high degree of caution afforded to other potent hydrazine derivatives.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. The primary method for minimizing exposure is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[7] This is non-negotiable and serves to control inhalation exposure to any dusts or aerosols.

  • Designated Work Area: The section of the bench inside the fume hood where the compound is handled should be clearly designated for this work.[7] Covering the work surface with disposable, absorbent bench paper can help contain minor spills and simplify cleanup.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and prevent any potential accumulation of vapors in the broader lab environment.[7]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The correct selection and use of PPE are critical for preventing dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Hydrazine derivatives can be skin sensitizers and may cause irritation.[5] Double-gloving provides a robust barrier and minimizes exposure risk during glove removal. The outer glove should be removed and disposed of immediately after handling the compound.
Eye Protection Indirect-vent, splash-resistant chemical safety goggles.Protects against eye irritation from accidental splashes or contact with airborne particles.
Face Protection Face shield (in addition to goggles).A face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. It provides a full-face barrier.
Body Protection Chemical-resistant laboratory coat with tight-fitting cuffs.A standard cotton lab coat may not be sufficient. A chemical-resistant coat prevents contamination of personal clothing. Ensure it is fully buttoned.
Respiratory Generally not required if all work is performed in a certified fume hood.A respirator should be considered a last resort for controlling exposure. If engineering controls fail or for emergency spill response, a full-face respirator with appropriate cartridges may be necessary.[8] A complete respiratory protection program consistent with OSHA guidelines should be implemented if respirators are required.
Safe Handling and Operational Workflow

A systematic approach to handling minimizes risk. The following workflow integrates engineering controls and PPE for a self-validating, safe process.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Procedure Phase prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Fume Hood (Verify Airflow, Lay Bench Paper) prep_ppe->prep_hood prep_materials 3. Assemble Materials (Chemical, Glassware, Waste) prep_hood->prep_materials handle_weigh 4. Weigh/Transfer Compound (Minimize Dust/Aerosols) prep_materials->handle_weigh handle_reaction 5. Perform Experiment (Keep Containers Closed) handle_weigh->handle_reaction cleanup_decon 6. Decontaminate (Glassware & Surfaces) handle_reaction->cleanup_decon cleanup_waste 7. Dispose of Waste (Contaminated PPE, Paper) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly (Remove Outer Gloves First) cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Fig 1. Safe Handling Workflow for Hydrazine Derivatives.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the lab, review the Safety Data Sheet (SDS) for this or a closely related compound like tert-Butyl carbazate.

    • Ensure safety showers and eyewash stations are accessible and unobstructed.[7]

    • Don all required PPE: chemical-resistant lab coat, double nitrile gloves, and chemical safety goggles.

    • Verify the chemical fume hood is operational. Prepare the work surface with disposable bench paper.[7]

    • Assemble all necessary equipment (glassware, spatulas, etc.) and labeled waste containers inside the fume hood to minimize traffic.[7]

  • Handling (Inside Fume Hood):

    • Carefully perform all transfers and weighing of the solid compound within the fume hood to contain any dust. Avoid creating dust clouds.[8]

    • Use the smallest quantity necessary for your experiment.[7]

    • Keep the container tightly closed when not in use.[7][8]

  • Post-Procedure Cleanup:

    • Following the experiment, decontaminate all non-disposable equipment and surfaces within the fume hood.

    • Carefully package all contaminated disposable items (e.g., bench paper, outer gloves, pipette tips) into a designated hazardous waste container located within the hood.[7]

    • Remove PPE in the correct order to prevent cross-contamination: remove outer gloves first, followed by the face shield, lab coat, and inner gloves. Dispose of all disposable PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after exiting the work area.[9][10]

Emergency Procedures & Disposal

Spill Response:

  • Small Spill (in fume hood): If a small amount is spilled inside the fume hood, contain and absorb the spillage with a non-combustible material like sand or vermiculite.[5] Sweep up the material, place it in a sealed container for disposal, and decontaminate the area.

  • Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and management. Do not attempt to clean it up without appropriate respiratory protection and training.[11]

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Waste Disposal:

  • All waste containing Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[12] Do not pour waste down the drain.[5] Collect waste in clearly labeled, sealed containers for pickup by a licensed waste disposal company.

By integrating these principles of hazard assessment, engineering controls, and meticulous personal protection into your daily workflow, you can handle Tert-butyl 2-(hydrazinecarbonyl)azetidine-1-carboxylate with confidence and safety, ensuring your focus remains on scientific discovery.

References

  • Patsnap Eureka. (2025, September 2).
  • BenchChem. (2025, December). Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-.
  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology.
  • Defense Technical Information Center. Safety and Handling of Hydrazine.
  • Fisher Scientific. (2025, December 18).
  • Tokyo Chemical Industry. (2025, June 25).
  • Unknown Supplier. (2014, November 5).
  • Tokyo Chemical Industry. (2025, November 27).
  • BLD Pharmatech.
  • ChemicalBook. (2023, May 6).
  • Sigma-Aldrich. (2026, March 16).
  • International Paint Singapore Pte Ltd. Safety Data Sheet - PRE-PRIME 167 CLEAR SEALER PART A.
  • BLD Pharmatech. Safety Data Sheet - tert-Butyl (S)
  • PPG. (2026, January 30).
  • Fisher Scientific. (2025, December 19).
  • Sigma-Aldrich. (2025, November 6).
  • National Center for Biotechnology Information. Actual new cancer-causing hydrazines, hydrazides, and hydrazones. PMC. [Link]

  • Clark Seif Clark. (2021, August 20).
  • Clark Seif Clark. (2021, December 1). Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds.
  • National Center for Biotechnology Information.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.